Methyl 2-amino-5-methylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYFUPTSWXVIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360874 | |
| Record name | methyl 2-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-16-9 | |
| Record name | Benzoic acid, 2-amino-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-amino-5-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-5-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-amino-5-methylbenzoate" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-methylbenzoate (CAS No: 18595-16-9) is an aromatic amine and ester compound that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety, allows for a wide range of chemical transformations. This makes it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its role as a precursor in synthetic applications.
Core Properties and Characteristics
The properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Chemical and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 5-methylanthranilate, Methyl 6-amino-m-toluate | [2] |
| CAS Number | 18595-16-9 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C(=O)OC | [3] |
| InChI Key | JNPZKGOLYSCSEL-UHFFFAOYSA-N |
Table 2: Physical and Computed Properties
| Property | Value | Reference |
| Appearance | Yellow Solid | [1] |
| Melting Point | 55-57 °C | [2] |
| XLogP3 | 2.1 | [4] |
| Purity | ≥95% | [2] |
Table 3: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.65 (s, 1H), 7.25 (s, 1H), 7.10-7.07 (q, 1H, J=8Hz), 6.58 (d, 1H), 3.86 (s, 3H), 2.22 (s, 3H) | [1] |
| IR (Infrared) | C=O Stretch (Aromatic Ester): 1730-1715 cm⁻¹; C-O Stretch: 1300-1000 cm⁻¹ (two bands); N-H Stretch (Primary Amine): 3200-3400 cm⁻¹ (two medium bands) | [5][6] |
| Mass Spec (MS) | Expected m/z for [M]⁺: ~165.08 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Protocol 1: Synthesis via Reduction of Methyl 5-methyl-2-nitrobenzoate[1]
This protocol details the reduction of a nitro group to an amine to yield the target compound.
Materials:
-
Methyl 5-methyl-2-nitrobenzoate
-
Methanol (MeOH)
-
Water (H₂O)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Combine Methyl 5-methyl-2-nitrobenzoate (e.g., 8 g, 41.0 mmol), iron powder, and ammonium chloride in a solvent mixture of methanol (80 mL) and water (10 mL) in a round-bottom flask.
-
Heat the mixture to reflux and stir vigorously for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate/hexane mixture.
-
Upon completion, allow the reaction mixture to cool to room temperature and filter it to remove the iron catalyst and other solids.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in dichloromethane (e.g., 50 mL) and wash with a saturated NaHCO₃ solution (2 x 20 mL) to neutralize any remaining acid.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and evaporate the solvent to yield the target compound, this compound.[1]
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or 500 MHz)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample of this compound
-
Volumetric glassware and micropipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS.[8] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Transfer: Carefully transfer the solution into a clean NMR tube to the appropriate height.
-
Spectrometer Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming (manual or automatic) to optimize the magnetic field homogeneity, which maximizes spectral resolution.[8]
-
¹H NMR Acquisition:
-
Tune the probe for the ¹H nucleus.
-
Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Tune the probe for the ¹³C nucleus.
-
Use a proton-decoupled pulse sequence.
-
Acquire the spectrum using appropriate parameters (e.g., 1024 or more scans, relaxation delay of 2-5 seconds) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the TMS internal standard (0.00 ppm).
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
This protocol describes the use of FT-IR with an Attenuated Total Reflectance (ATR) accessory for solid samples.
Instrumentation & Materials:
-
FT-IR Spectrometer with an ATR accessory
-
Sample of this compound
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Run a background spectrum to capture the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[9]
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal surface, ensuring complete coverage of the crystal.[9]
-
Apply Pressure: Swing the pressure clamp into position and apply firm, consistent pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. A typical scan range is 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32-64 scans.[9]
-
Data Analysis: Process the spectrum and identify the characteristic absorption bands for the functional groups present (e.g., N-H, C=O, C-O).[5][6]
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened wipe.
Protocol 4: Mass Spectrometry (MS) Analysis
This protocol outlines a general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation & Materials:
-
GC-MS system with an EI source
-
Sample of this compound
-
Appropriate solvent (e.g., dichloromethane or ethyl acetate)
-
Autosampler vial with cap
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent compatible with the GC system.
-
GC Method: Set up the GC method. This includes selecting an appropriate column (e.g., a nonpolar column like DB-5ms), setting the oven temperature program (e.g., start at 50°C, ramp to 250°C), and defining the injector temperature and carrier gas (Helium) flow rate.
-
MS Method: Set the MS parameters. For EI, the standard ionization energy is 70 eV. Define the mass scan range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.[10]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer for ionization and analysis.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak. Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure.
Applications in Synthesis and Drug Discovery
This compound is primarily utilized as a versatile synthetic intermediate.[1] The presence of both an aniline-type amino group and a methyl ester allows for orthogonal chemical modifications. The amine can undergo reactions such as acylation, alkylation, diazotization, and cyclization, while the ester is available for hydrolysis or amidation. This dual functionality makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery programs.
Visualizations
The following diagrams illustrate the synthesis workflow and the logical role of this compound as a chemical building block.
Caption: Synthesis workflow for this compound.
Caption: Logical role as a versatile building block in synthesis.
Safety and Handling
This compound is classified as an irritant. Users should adhere to standard laboratory safety practices.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements:
-
Prevention: Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.
-
Response: IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.
-
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are required. Use a dust mask or work in a fume hood to avoid inhalation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
References
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries. This document details the primary synthesis pathways, precursor materials, and detailed experimental protocols, supported by quantitative data and reaction diagrams.
Introduction
This compound, with the CAS number 18595-16-9, is a valuable building block in organic synthesis.[1] Its structure, featuring both an amino group and a methyl ester on a benzene ring, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals. This guide will focus on the most common and efficient methods for its preparation.
Primary Synthesis Pathway: Fischer Esterification
The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 2-amino-5-methylbenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.
The overall reaction is as follows:
References
Spectroscopic Analysis of Substituted Benzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for key substituted benzoates, offering insights into their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental data for Methyl 2-amino-5-methylbenzoate, this guide utilizes the detailed spectroscopic information of its close structural analogs: 2-Amino-5-methylbenzoic acid and Methyl 2-aminobenzoate . This comparative approach serves as a practical framework for interpreting the spectra of related compounds in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the two analog compounds. These tables are designed for easy comparison and reference.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-Amino-5-methylbenzoic acid | DMSO-d₆ | 11.51 | br s | - | COOH |
| 7.78 | d | ~2.0 | H-6 | ||
| 7.21 | dd | ~8.5, 2.0 | H-4 | ||
| 5.87 | br s | - | NH₂ | ||
| 2.10 | s | - | CH₃ | ||
| Methyl 2-aminobenzoate | CDCl₃ | 7.88 | dd | 8.0, 1.6 | H-6 |
| 7.29 | ddd | 8.4, 7.2, 1.6 | H-4 | ||
| 6.66 | d | 8.4 | H-3 | ||
| 6.63 | ddd | 8.0, 7.2, 1.0 | H-5 | ||
| 5.50 | br s | - | NH₂ | ||
| 3.86 | s | - | OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-5-methylbenzoic acid | DMSO-d₆ | 168.5 | C=O |
| 150.2 | C-2 | ||
| 135.8 | C-4 | ||
| 124.8 | C-5 | ||
| 122.5 | C-6 | ||
| 115.8 | C-3 | ||
| 112.9 | C-1 | ||
| 19.9 | CH₃ | ||
| Methyl 2-aminobenzoate | CDCl₃ | 168.3 | C=O |
| 150.5 | C-2 | ||
| 134.4 | C-4 | ||
| 131.5 | C-6 | ||
| 116.8 | C-5 | ||
| 116.3 | C-3 | ||
| 110.8 | C-1 | ||
| 51.5 | OCH₃ |
Table 3: IR Spectroscopic Data
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-5-methylbenzoic acid | KBr Pellet | 3470, 3375 | N-H stretch (asymmetric & symmetric) |
| 2920 | O-H stretch (carboxylic acid) | ||
| 1680 | C=O stretch (carboxylic acid) | ||
| 1615, 1580 | N-H bend / C=C aromatic stretch | ||
| 1300 | C-O stretch | ||
| 820 | C-H out-of-plane bend | ||
| Methyl 2-aminobenzoate | Thin Film | 3485, 3370 | N-H stretch (asymmetric & symmetric) |
| 3050 | C-H aromatic stretch | ||
| 2950 | C-H aliphatic stretch | ||
| 1690 | C=O stretch (ester) | ||
| 1615, 1585 | N-H bend / C=C aromatic stretch | ||
| 1250 | C-O stretch (ester) | ||
| 750 | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| 2-Amino-5-methylbenzoic acid | Electron Ionization (EI) | 151 | 134, 106, 77 |
| Methyl 2-aminobenzoate | Electron Ionization (EI) | 151 | 120, 92, 65 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely without reacting with it.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a greater number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then applied to obtain the final spectrum.
Infrared (IR) Spectroscopy
For solid samples, the KBr pellet method is a common technique:
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment is typically recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable small molecules:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller, charged fragments and neutral species.
-
Mass Analysis and Detection: The positively charged ions (molecular ion and fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationships between different analytical techniques.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Logical relationships between spectroscopic techniques and structural information.
"Methyl 2-amino-5-methylbenzoate" molecular structure and formula.
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of Methyl 2-amino-5-methylbenzoate, a valuable intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Chemical Formula
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with an amino group (-NH2) at position 2, a methyl group (-CH3) at position 5, and a methyl ester group (-COOCH3) at position 1.
Molecular Formula: C₉H₁₁NO₂
IUPAC Name: this compound[1]
SMILES: CC1=CC(=C(C=C1)N)C(=O)OC[2]
InChI: InChI=1S/C9H11NO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,10H2,1-2H3[1]
InChIKey: JNPZKGOLYSCSEL-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [1][2][3] |
| Exact Mass | 165.078978594 Da | [1] |
| Physical State | Yellow Solid | [4] |
| Melting Point | 55-57 °C | [3] |
| Topological Polar Surface Area | 52.3 Ų | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.65 (s, 1H), 7.25 (s, 1H), 7.10-7.07 (q, 1H, J=8Hz), 6.58 (d, 1H), 3.86 (s, 3H), 2.22 (s, 3H) | [4] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the reduction of Methyl 5-methyl-2-nitrobenzoate.
Materials:
-
Methyl 5-methyl-2-nitrobenzoate (8 g, 41.025 mmol)
-
Methanol (80 mL)
-
Water (10 mL)
-
Zinc powder (13.33 g, 205.128 mmol)
-
Ammonium chloride (NH₄Cl) (17.6 g, 328.2 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plate (unfolding agent: 20% ethyl acetate/hexane)
Procedure:
-
In a reaction vessel, dissolve Methyl 5-methyl-2-nitrobenzoate (8 g, 41.025 mmol) in a solvent mixture of methanol (80 mL) and water (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Sequentially add zinc powder (13.33 g, 205.128 mmol) and ammonium chloride (17.6 g, 328.2 mmol) to the cooled solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an unfolding agent of 20% ethyl acetate/hexane.
-
Upon completion of the reaction, filter the mixture to remove solid residues.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Alkalize the crude product with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent to yield the target compound, this compound. The reported yield for this procedure is approximately 4 g (60%).[4]
Visualizations
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. Methyl 5-Amino-2-methylbenzoate | C9H11NO2 | CID 15049977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 18595-12-5: 5-AMINO-2-METHYL-BENZOIC ACID METHYL ESTER [cymitquimica.com]
- 3. 18595-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 18595-16-9 [chemicalbook.com]
An In-depth Technical Guide to the Solubility and Physical Properties of Methyl 2-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 2-amino-5-methylbenzoate, a key chemical intermediate. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is an aromatic amine and ester with the molecular formula C₉H₁₁NO₂. Its chemical structure consists of a benzene ring substituted with a methyl ester group, an amino group, and a methyl group. The relative positions of these functional groups significantly influence its chemical reactivity and physical properties.
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Methyl 5-methylanthranilate, Methyl 6-amino-m-toluate | [1] |
| CAS Number | 18595-16-9 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 55-57 °C | [1] |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Poorly soluble in water; soluble in organic solvents (qualitative) | [3] |
Experimental Protocols for Property Determination
Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. The following sections outline standard methodologies for determining the key physical properties of this compound.
Solubility Determination
The solubility of a compound is a critical parameter, particularly in drug development for formulation and bioavailability studies. A general protocol for determining the solubility of a solid compound like this compound in a given solvent is as follows:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Quantification: Accurately measure a known volume of the saturated solution and evaporate the solvent to dryness. The mass of the remaining solid is then determined.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume of the solvent (e.g., g/100 mL). This process should be repeated at different temperatures to determine the temperature dependence of solubility.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a crystalline solid. The capillary method is a standard technique for its determination.[4]
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more accurate measurement.
-
Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.
Boiling Point Determination
-
Sample Preparation: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[5]
-
Heating: The apparatus is heated, and as the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[5]
-
Observation: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[6]
Density Determination
The density of a solid can be determined using various methods, including gas pycnometry.[7][8] This technique is particularly useful for powdered or irregularly shaped solids.
-
Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.
-
Measurement Principle: The instrument uses an inert gas, typically helium, to measure the volume of the solid by applying Boyle's Law.[8] The gas fills the chamber and any open pores of the material.
-
Volume Determination: The change in pressure resulting from the expansion of the gas into a second empty chamber of known volume allows for the calculation of the sample's volume.[8]
-
Calculation: The density is then calculated by dividing the mass of the sample by the measured volume.[8]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physical properties of a solid organic compound like this compound.
References
- 1. 18595-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 18595-16-9 | FM25385 [biosynth.com]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. measurlabs.com [measurlabs.com]
- 8. Gas pycnometer - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Methyl 2-amino-5-methylbenzoate
Introduction
Methyl 2-amino-5-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability testing. This document provides an overview of potential analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
1. Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol). A gradient elution may be necessary to ensure adequate separation from impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC Analysis```dot
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light. This method is suitable for pure samples or simple mixtures where interfering substances do not absorb at the same wavelength as the analyte.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
2. Preparation of Solutions:
-
Solvent: Select a solvent in which this compound is soluble and that does not absorb in the measurement wavelength range (e.g., Methanol, Ethanol, or a buffered aqueous solution).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-20 µg/mL) by diluting the stock solution with the solvent.
3. Analytical Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm against a solvent blank.
-
Measure the absorbance of the blank, calibration standards, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Use the linear regression equation of the calibration curve to determine the concentration of this compound in the samples.
Logical Relationship for Spectrophotometric Quantification
Quantitative Data Summary (Hypothetical Data for Method Comparison)
The following table summarizes the expected performance characteristics of the described analytical methods. These values are typical for the analysis of small aromatic molecules and should be established through proper method validation for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 1 - 20 |
| LOD (µg/mL) | 0.1 | 0.01 | 0.5 |
| LOQ (µg/mL) | 0.3 | 0.05 | 1.5 |
| Accuracy (% Recovery) | 98 - 102 | 97 - 103 | 95 - 105 |
| Precision (% RSD) | < 2.0 | < 3.0 | < 5.0 |
| Specificity | High | Very High | Low to Moderate |
Conclusion
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis. For high accuracy, precision, and the ability to separate the analyte from potential impurities, HPLC-UV is the recommended technique. GC-MS offers the highest selectivity and sensitivity, particularly if volatile impurities are of concern. UV-Vis spectrophotometry provides a rapid and cost-effective method for the analysis of relatively pure samples. It is imperative that any chosen method undergoes rigorous validation to ensure reliable and accurate results.
References
Application Notes and Protocols for the Analysis of Methyl 2-amino-5-methylbenzoate
This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 2-amino-5-methylbenzoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a compound with moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique separates analytes based on their hydrophobic interactions with a non-polar stationary phase.
The method described here utilizes a C18 column and a UV detector, which is suitable for aromatic compounds. This approach is robust, reproducible, and ideal for routine quality control, purity assessment, and stability testing of this compound in bulk drug substances and formulated products.
Detailed Experimental Protocol: RP-HPLC
A. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 30 °C[1] |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm[1] |
| Run Time | 15 minutes |
B. Preparation of Solutions
-
Mobile Phase (1 L):
-
Weigh 3.4 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 600 mL of HPLC-grade water.
-
Adjust the pH to 7.0 with a dilute potassium hydroxide solution.
-
Add 400 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Dissolve in a 25 mL volumetric flask with the mobile phase.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
C. Quantitative Data Summary (Representative)
The following table presents representative performance data based on the analysis of structurally similar aromatic amines. Actual performance may vary and requires method validation.
| Parameter | Representative Value |
| Retention Time (tR) | ~ 7.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 20 ng/mL[1] |
| Limit of Quantification (LOQ) | ~ 60 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
D. HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[2] While this compound is amenable to GC analysis, its polar amino group can lead to poor peak shape and reduced sensitivity. To overcome this, a derivatization step is employed to convert the polar amine into a less polar, more volatile derivative, thereby improving chromatographic performance.[2]
This protocol describes a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation prior to GC-MS analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum and precise quantification, making this method suitable for impurity profiling and trace-level analysis.
Detailed Experimental Protocol: GC-MS
A. Sample Preparation and Derivatization
-
Sample Preparation:
-
Prepare a solution of this compound in a dry, aprotic solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
-
Derivatization:
-
Transfer 100 µL of the sample solution to a 2 mL GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Add 50 µL of Pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.[3]
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.[2][3]
-
Cool the vial to room temperature before placing it in the autosampler for analysis.[2]
-
B. Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Gas Chromatograph with Autosampler coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Injection Mode | Splitless (1 µL)[5] |
| Injector Temp. | 280 °C |
| Oven Program | Initial 80°C, hold 1 min; ramp 10°C/min to 280°C, hold 5 min[5][6] |
| MS Transfer Line | 290 °C[4] |
| Ion Source Temp. | 230 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Scan Range | 40 - 450 m/z[4] |
C. Quantitative Data Summary (Representative)
The following table presents representative performance data based on the analysis of derivatized aromatic amines.[5] Method validation is required for definitive performance characteristics.
| Parameter | Representative Value |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the derivatized analyte |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized analyte |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.04 - 0.4 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.16 - 1.6 µg/mL[5] |
D. GC-MS Analysis Workflow
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical objective. HPLC is generally preferred for routine purity and content uniformity testing due to its simplicity and robustness for non-volatile analytes. GC-MS excels in identifying and quantifying volatile or semi-volatile impurities, offering higher sensitivity and structural confirmation.[4]
Decision-Making Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-amino-5-methylbenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Methyl 2-amino-5-methylbenzoate as a versatile starting material in the synthesis of heterocyclic compounds, particularly quinazolinones. The protocols outlined below are based on established chemical transformations and provide a foundation for the development of novel bioactive molecules.
Introduction
This compound is an aromatic amine and ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a variety of chemical transformations. The presence of the methyl group on the benzene ring provides a point of substitution that can be utilized to modulate the biological activity of the resulting compounds. This document focuses on the application of this compound in the synthesis of 6-methyl-4(3H)-quinazolinone derivatives, a class of compounds with a wide range of pharmacological activities, including antitumor and antimicrobial properties.
Application: Synthesis of 6-methyl-4(3H)-quinazolinone Derivatives
One of the primary applications of this compound is in the synthesis of quinazolinones. The general strategy involves the reaction of the aminobenzoate with a suitable reagent to form the pyrimidine ring of the quinazolinone scaffold. A common and effective method is the condensation with formamide, which serves as both a reactant and a solvent.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-methyl-4(3H)-quinazolinone.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-4(3H)-quinazolinone
This protocol details the synthesis of the core 6-methyl-4(3H)-quinazolinone scaffold from this compound.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crystallization dish
-
Filtration apparatus
-
Ethanol
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a temperature of 150-160 °C and maintained at this temperature for a specified period (typically 4-6 hours), during which the reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into cold water with stirring, which results in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6-methyl-4(3H)-quinazolinone.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Formamide |
| Reaction Temperature | 150-160 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Logical Workflow for Quinazolinone Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of 6-methyl-4(3H)-quinazolinone.
Caption: Workflow for the synthesis of 6-methyl-4(3H)-quinazolinone.
Further Applications and Future Directions
The synthesized 6-methyl-4(3H)-quinazolinone can serve as a versatile intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. The positions on the quinazolinone core, particularly the nitrogen at position 3 and the carbon at position 2, are amenable to further functionalization.
For instance, the N-3 position can be alkylated or arylated, and various substituents can be introduced at the C-2 position by first converting the 4-oxo group to a chloro group, followed by nucleophilic substitution. These modifications can lead to the development of novel compounds with enhanced biological activities.
Signaling Pathway Implication
Quinazolinone derivatives have been reported to exhibit their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinazolinone derivatives.
The development of novel 6-methyl-quinazolinone derivatives from this compound provides a promising avenue for the discovery of new therapeutic agents targeting such critical cellular pathways. Further research into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their efficacy and selectivity.
Application Notes and Protocols: The Medicinal Chemistry Applications of Methyl 2-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-methylbenzoate, a substituted anthranilic acid ester, serves as a valuable and versatile building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amine and an ester group on a benzene ring, allows for the construction of a variety of heterocyclic scaffolds. This document provides a detailed overview of its primary application in the synthesis of quinazolinone derivatives, which are recognized for their broad spectrum of pharmacological activities.
Primary Application: Synthesis of Bioactive Quinazolinone Scaffolds
This compound is a key precursor for the synthesis of 4(3H)-quinazolinones, a class of fused heterocyclic compounds that are considered "privileged structures" in drug discovery. The quinazolinone core is present in numerous approved drugs and clinical candidates, demonstrating its importance in medicinal chemistry. The methyl group at the 5-position of the benzoate ring can influence the physicochemical properties and biological activity of the resulting quinazolinone derivatives.
Key Biological Activities of Quinazolinone Derivatives:
-
Anticancer: Quinazolinone derivatives have been extensively investigated as potent anticancer agents. They are known to target various components of cell signaling pathways involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR).[1][2]
-
Antimicrobial: Compounds incorporating the quinazolinone scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens.[3]
-
Other Activities: The versatility of the quinazolinone scaffold has led to the discovery of derivatives with hypnotic, sedative, analgesic, anticonvulsant, antitussive, and anti-inflammatory effects.[4]
Experimental Protocols
The following protocols describe the general synthesis of 2,3-disubstituted 4(3H)-quinazolinones starting from this compound.
Protocol 1: Two-Step Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol involves the initial acylation of the amine followed by condensation with a primary amine.
Step 1: N-Acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq) dropwise to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated intermediate.
Step 2: Condensation and Cyclization to form the Quinazolinone Ring
-
Dissolve the N-acylated intermediate (1.0 eq) and a primary amine (1.2 eq) in a high-boiling point solvent such as glacial acetic acid or xylene.[4]
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.
Protocol 2: One-Pot Synthesis of 2-Substituted 4(3H)-Quinazolinones
This protocol describes a more direct method for synthesizing quinazolinones with a hydrogen at the 3-position.
-
In a round-bottom flask, combine this compound (1.0 eq) and an appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted 2-position, or triethyl orthoacetate for a 2-methyl substituent) (2.0-3.0 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess orthoester under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the 2-substituted 4(3H)-quinazolinone.
Quantitative Data Presentation
The following table summarizes the anticancer activity of representative quinazolinone derivatives, highlighting the potential of compounds that can be synthesized from this compound. Note that these specific compounds were not explicitly synthesized from this compound in the cited literature but are structurally related and demonstrate the therapeutic potential of this class of molecules.
| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |
| 6,7-dialkoxy-4-phenylamino-quinazolines | EGFR TK | MCF-7 | 0.13 nM | [1] |
| Thienylamino quinazoline derivatives | EGFR TK | MiaPaCa2 | 1.32 µM | [1] |
| Quinazoline-Thiourea Conjugates | EGFR/VEGFR-2 | - | 0.02 µM (EGFR), 0.05 µM (VEGFR-2) | [1] |
| Quinazolinone-Quinoxaline Hybrids | - | HeLa, MIAPaCa, MDA-MB-231, IMR32 | - | [2] |
| Quinazolinone-Hydroxamic Acid Hybrids | VEGFR-2/HDAC | MCF-7 | 0.85 µM | [2] |
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of "Methyl 2-amino-5-methylbenzoate" in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-5-methylbenzoate is a versatile bifunctional aromatic compound that serves as a valuable starting material for the synthesis of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its ortho-amino ester functionality allows for the construction of fused heterocyclic systems such as quinazolinones, benzodiazepines, and acridones. These core structures are present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic compounds from this compound. The protocols provided are based on established synthetic methodologies for analogous anthranilate derivatives and are intended to serve as a practical guide for researchers.
I. Synthesis of 6-Methyl-2-substituted-quinazolin-4(3H)-ones
Quinazolinones are a prominent class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The following protocols describe a two-step approach for the synthesis of 6-methyl-2-substituted-quinazolin-4(3H)-ones from this compound.
Workflow for the Synthesis of 6-Methyl-2-substituted-quinazolin-4(3H)-ones
Caption: Synthetic workflow for 6-Methyl-2-substituted-quinazolin-4(3H)-ones.
Quantitative Data for Quinazolinone Synthesis
The following table summarizes representative quantitative data for the synthesis of quinazolinone derivatives based on analogous reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(acetylamino)-5-methylbenzoate | Acetic anhydride | Acetic Acid | 100 | 2 | ~90 |
| 2 | 2,6-Dimethylquinazolin-4(3H)-one | Formamide | - | 150-160 | 4-6 | ~85 |
| 2 | 3-Aryl-2,6-dimethylquinazolin-4(3H)-one | Aromatic amine | DMF | 120-140 | 2-4 | ~80 |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(acetylamino)-5-methylbenzoate (N-Acetylation)
-
To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of starting material), add acetic anhydride (1.2 eq).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure Methyl 2-(acetylamino)-5-methylbenzoate.
Step 2: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one (Cyclization with Formamide)
-
In a round-bottom flask, mix Methyl 2-(acetylamino)-5-methylbenzoate (1.0 eq) with formamide (10 eq).
-
Heat the mixture at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2,6-Dimethylquinazolin-4(3H)-one.
Alternative Step 2: Synthesis of 3-Aryl-2,6-dimethylquinazolin-4(3H)-one (Cyclization with a Primary Amine)
-
To a solution of Methyl 2-(acetylamino)-5-methylbenzoate (1.0 eq) in a high-boiling point solvent such as dimethylformamide (DMF), add the desired primary aromatic amine (1.2 eq).
-
Heat the reaction mixture at 120-140 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-Aryl-2,6-dimethylquinazolin-4(3H)-one derivative.
II. Synthesis of 7-Methyl-1,4-benzodiazepine-2,5-diones
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The following is a proposed protocol for the synthesis of 7-methyl-1,4-benzodiazepine-2,5-diones from this compound.
Workflow for the Synthesis of 7-Methyl-1,4-benzodiazepine-2,5-diones
Caption: Proposed workflow for 7-Methyl-1,4-benzodiazepine-2,5-diones.
Quantitative Data for Benzodiazepine Synthesis
The following table provides hypothetical quantitative data based on established benzodiazepine syntheses.
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-(2-chloroacetamido)-5-methylbenzoate | Chloroacetyl chloride, Et3N | Dichloromethane | 0 - RT | 3 | ~95 |
| 2 | Dipeptide Intermediate | Glycine methyl ester, K2CO3 | Acetonitrile | Reflux | 6 | ~80 |
| 3 | 7-Methyl-1,4-benzodiazepine-2,5-dione | Sodium methoxide | Methanol | Reflux | 4 | ~75 |
Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 2-(2-chloroacetamido)-5-methylbenzoate
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of the Dipeptide Intermediate
-
To a solution of Methyl 2-(2-chloroacetamido)-5-methylbenzoate (1.0 eq) in acetonitrile, add the desired amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride) (1.2 eq) and potassium carbonate (2.5 eq).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the dipeptide intermediate.
Step 3: Intramolecular Cyclization to form 7-Methyl-1,4-benzodiazepine-2,5-dione
-
Dissolve the dipeptide intermediate (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the final product.
III. Synthesis of 4-Methylacridone
Acridones are polycyclic aromatic compounds that can intercalate with DNA and exhibit anticancer properties. The synthesis of 4-methylacridone can be achieved via an Ullmann condensation followed by cyclization.
Workflow for the Synthesis of 4-Methylacridone
Caption: Synthetic workflow for 4-Methylacridone.
Quantitative Data for Acridone Synthesis
The following table provides representative data for the Ullmann condensation and cyclization to form acridones.
| Step | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(2-carboxyphenyl)-2-amino-5-methylbenzoic acid | 2-Chlorobenzoic acid, Cu, K2CO3 | DMF | 150 | 12 | ~60 |
| 2 | 4-Methylacridone | Polyphosphoric acid | - | 140 | 3 | ~85 |
Experimental Protocol (Proposed)
Step 1: N-(2-carboxyphenyl)-2-amino-5-methylbenzoic acid (Ullmann Condensation)
-
In a round-bottom flask, combine this compound (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide.
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 150 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with water, and then hydrolyze the ester by refluxing with aqueous NaOH.
-
Re-acidify to precipitate the di-acid, filter, and dry.
Step 2: 4-Methylacridone (Cyclization)
-
Add the N-(2-carboxyphenyl)-2-amino-5-methylbenzoic acid obtained from the previous step to polyphosphoric acid.
-
Heat the mixture to 140 °C and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Basify the mixture with aqueous sodium hydroxide to precipitate the acridone.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure 4-methylacridone.
IV. Biological Relevance and Signaling Pathways
Heterocyclic compounds synthesized from this compound are scaffolds for a multitude of pharmacologically active agents. Their mechanism of action often involves interaction with specific biological targets, thereby modulating cellular signaling pathways. For instance, certain quinazolinone derivatives are known to act as kinase inhibitors, interfering with cell proliferation and survival pathways implicated in cancer. Benzodiazepines famously act on the central nervous system by potentiating the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Acridones can act as DNA intercalators, leading to cell cycle arrest and apoptosis.
Conceptual Diagram of Heterocycle-Target Interaction
Caption: Interaction of synthesized heterocycles with biological targets.
Disclaimer: The experimental protocols provided herein are based on established chemical literature for analogous compounds and are intended for guidance purposes only. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Synthesis of Methyl 2-amino-5-methylbenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Methyl 2-amino-5-methylbenzoate, a key intermediate in the preparation of various pharmaceutically active compounds. The document outlines two primary synthetic routes, including Fischer esterification and a multi-step pathway involving nitration, esterification, and catalytic hydrogenation. Detailed experimental procedures, quantitative data, and workflow visualizations are provided to facilitate replication and adaptation in a research and development setting.
Introduction
This compound and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The presence of the amino and methyl ester functionalities on the benzene ring offers versatile handles for further chemical modifications, enabling the synthesis of a diverse range of complex molecules, including potential antitumor agents and precursors for picolinic acid synthesis.[1] This document details two reliable methods for the preparation of the title compound.
Data Presentation
The following tables summarize the quantitative data for the key synthetic transformations described in the protocols.
Table 1: Fischer Esterification of 2-amino-5-methylbenzoic Acid
| Parameter | Value |
| Starting Material | 2-amino-5-methylbenzoic acid |
| Reagents | Methanol, Sulfuric acid |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Table 2: Multi-step Synthesis via Nitration, Esterification, and Reduction
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Nitration | p-Toluic acid, Nitric acid, Sulfuric acid | 80-90% |
| 2 | Esterification | 2-Methyl-5-nitrobenzoic acid, Methanol, Sulfuric acid | 90-98% |
| 3 | Hydrogenation | Methyl 2-methyl-5-nitrobenzoate, H₂, Pd/C | >95% |
| Overall Yield | ~68-84% |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-5-methylbenzoic Acid
This protocol describes the direct esterification of 2-amino-5-methylbenzoic acid to yield this compound.
Materials:
-
2-amino-5-methylbenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-amino-5-methylbenzoic acid (1 equivalent).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 equivalents) to act as both solvent and reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Multi-step Synthesis from p-Toluic Acid
This three-step protocol involves the nitration of p-toluic acid, followed by esterification and subsequent reduction of the nitro group.
Step 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid (Nitration)
Materials:
-
p-Toluic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Beaker
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid to p-toluic acid while cooling in an ice bath.
-
To this mixture, add concentrated nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
The resulting precipitate (2-methyl-5-nitrobenzoic acid) is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of Methyl 2-methyl-5-nitrobenzoate (Esterification)
Materials:
-
2-Methyl-5-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Follow the Fischer Esterification procedure described in Protocol 1, using 2-methyl-5-nitrobenzoic acid as the starting material.
Step 3: Synthesis of this compound (Catalytic Hydrogenation)
Materials:
-
Methyl 2-methyl-5-nitrobenzoate
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve Methyl 2-methyl-5-nitrobenzoate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% relative to the substrate).
-
The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
The filtrate is concentrated under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if needed.
Visualizations
References
Application Notes and Protocols: Methyl 2-amino-5-methylbenzoate as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-methylbenzoate is an aromatic amine and methyl ester functionalized molecule that holds significant potential as a versatile building block for the synthesis of novel polymeric materials. Its unique structure, featuring a reactive amine group for polymerization and a methyl ester that can be further modified, allows for the creation of a diverse range of polymers, including high-performance polyamides and poly(amide-imide)s. These materials are of great interest in various fields, from advanced engineering plastics to biomedical applications, owing to their potential for excellent thermal stability, mechanical strength, and chemical resistance. The inherent functionalities also open avenues for creating materials with tailored properties for drug delivery systems and other biomedical devices.
Application Note 1: Synthesis of High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. This compound can be effectively utilized as a monomer in the synthesis of novel aromatic polyamides through polycondensation reactions with various diacyl chlorides. The incorporation of the methyl-substituted benzene ring from the monomer can influence the polymer's solubility, processability, and final properties. The resulting polyamides are expected to exhibit high glass transition temperatures and good thermal stability, making them suitable for applications requiring robust materials.
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol describes a general procedure for the synthesis of an aromatic polyamide from this compound and a diacyl chloride (e.g., terephthaloyl chloride) via low-temperature solution polycondensation.
Materials:
-
This compound
-
Terephthaloyl chloride (or other suitable diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Argon/Nitrogen inlet
-
Ice bath
-
Heating mantle with temperature controller
-
Vacuum filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-necked flask under a gentle stream of argon, dissolve a specific molar amount of this compound in anhydrous NMP. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Acid Scavenger: Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger for the hydrochloric acid produced during the reaction.
-
Diacyl Chloride Addition: Slowly add a solution of an equimolar amount of the diacyl chloride dissolved in a small amount of anhydrous NMP to the stirred monomer solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Then, allow the mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by vacuum filtration. Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.
Application Note 2: Development of Advanced Poly(amide-imide)s
Poly(amide-imide)s (PAIs) are a class of thermoplastic or thermosetting polymers that combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. This compound can serve as a precursor to a diacid-diamine monomer or be directly incorporated into the PAI backbone. The synthesis typically involves a two-step process where an amic acid precursor is first formed, followed by chemical or thermal imidization. The resulting PAIs are expected to have high glass transition temperatures, excellent thermal and oxidative stability, and good chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.
Protocol 2: Two-Step Synthesis of Poly(amide-imide)s
This protocol outlines a general two-step method for synthesizing a poly(amide-imide) using a diacid derived from this compound and a diamine.
Step 1: Synthesis of the Polyamide-amic Acid Precursor
Materials:
-
Diacid monomer (synthesized from this compound, e.g., by reaction with a dianhydride followed by hydrolysis)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Pyridine, anhydrous
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Argon/Nitrogen inlet
Procedure:
-
Reaction Setup: In a three-necked flask under an argon atmosphere, combine the diacid monomer, the aromatic diamine, CaCl₂, pyridine, and NMP.
-
Addition of Condensing Agent: Stir the mixture at room temperature until all solids are dissolved. Then, add triphenyl phosphite (TPP) as the condensing agent.
-
Polycondensation: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours. The solution will become viscous as the polyamide-amic acid forms.
-
Precipitation: After cooling to room temperature, pour the polymer solution into methanol to precipitate the polyamide-amic acid.
-
Purification and Drying: Filter the precipitate, wash it with methanol, and dry it under vacuum.
Step 2: Imidization to Poly(amide-imide)
Procedure:
-
Solution Preparation: Dissolve the dried polyamide-amic acid in a suitable solvent like NMP or dimethylacetamide (DMAc).
-
Film Casting: Cast the polymer solution onto a glass plate.
-
Thermal Imidization: Heat the cast film in an oven with a controlled temperature program. For example, heat to 100 °C for 1 hour, then 200 °C for 1 hour, and finally to 250-300 °C for 1 hour to effect the cyclodehydration (imidization) and remove the solvent.
-
Final Product: After cooling, the resulting poly(amide-imide) film can be peeled from the glass plate.
Data Presentation
The following tables present representative quantitative data for hypothetical polymers synthesized using this compound as a key building block. These values are based on typical properties of similar aromatic polyamides and poly(amide-imide)s and should be considered as illustrative examples.
Table 1: Representative Properties of a Hypothetical Aromatic Polyamide
| Property | Value |
| Inherent Viscosity (dL/g) | 0.8 - 1.5 |
| Glass Transition Temperature (Tg, °C) | 250 - 300 |
| 5% Weight Loss Temperature (TGA, °C) | 450 - 500 |
| Tensile Strength (MPa) | 100 - 150 |
| Tensile Modulus (GPa) | 3.0 - 4.5 |
| Elongation at Break (%) | 5 - 10 |
Table 2: Representative Properties of a Hypothetical Poly(amide-imide)
| Property | Value |
| Inherent Viscosity (dL/g) | 0.7 - 1.2 |
| Glass Transition Temperature (Tg, °C) | 280 - 350 |
| 5% Weight Loss Temperature (TGA, °C) | 500 - 550 |
| Tensile Strength (MPa) | 120 - 180 |
| Tensile Modulus (GPa) | 3.5 - 5.0 |
| Coefficient of Thermal Expansion (ppm/°C) | 30 - 50 |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for Aromatic Polyamide Synthesis.
Caption: Two-Step Synthesis of Poly(amide-imide).
Logical Relationships
Caption: Structure-Property-Application Relationship.
Application Notes and Protocols: Reaction Kinetics and Mechanisms Involving Methyl 2-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-methylbenzoate is a versatile bifunctional molecule widely utilized as a key starting material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its structure, featuring both a nucleophilic amino group and an ester functionality on an aromatic ring, allows for a diverse range of chemical transformations. Understanding the kinetics and mechanisms of these reactions is crucial for process optimization, scale-up, and the rational design of novel synthetic routes.
These application notes provide a detailed overview of the primary reaction types involving this compound: acylation of the amino group, transformations of the ester group (hydrolysis and transesterification), and diazotization of the amino group for subsequent functionalization. Due to a scarcity of published kinetic data specifically for this compound, this document leverages established mechanisms and kinetic data from closely related analogous compounds to provide a comprehensive and practical guide.
Acylation of the Amino Group
The reaction of the primary amino group of this compound with acylating agents (such as acyl chlorides or anhydrides) to form an amide is a fundamental and widely used transformation.
General Mechanism: Nucleophilic Acyl Substitution
The acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating the leaving group (e.g., chloride) to yield the stable amide product. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Reaction Kinetics
Table 1: Summary of Acylation Reaction Data for this compound and Analogues
| Amine Substrate | Acylating Agent | Base | Solvent | Temp. | Time | Yield (%) | Reference |
| This compound | 2-Methoxybenzoyl chloride | Triethylamine, DMAP (cat.) | Dichloromethane | RT | Overnight | 85 | [1] |
| This compound | 3-(N,N-diethylsulfamoyl)benzoyl chloride | - | Acetonitrile | RT | Overnight | High (not specified) | [2] |
| Primary Amines (general) | 2-Amino-5-bromobenzoyl chloride | Triethylamine | Dichloromethane | 0°C to RT | 2-4 h | 80-90 (typical) | [3] |
Experimental Protocol: Synthesis of Methyl 2-acetamido-5-methylbenzoate
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 eq.) or Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Caption: Experimental workflow for N-acylation.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the stirred solution, add triethylamine (1.2 eq.) dropwise.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.), optionally dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Ester Group Transformations
The ester functional group can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester, either through acid catalysis or enzymatic processes.
Fischer-Speier Esterification (and its reverse, Acid-Catalyzed Hydrolysis)
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The reverse reaction, acid-catalyzed hydrolysis, can be promoted by the presence of excess water.
Mechanism: The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (for esterification) or water (for hydrolysis) then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of water (for esterification) or alcohol (for hydrolysis) yield the final product.
Caption: Mechanism of Fischer-Speier Esterification.
Kinetics: For analogous acid-catalyzed esterifications, the reaction rate generally follows first-order kinetics with respect to both the carboxylic acid and the alcohol. The activation energy for sulfuric acid-catalyzed esterification typically ranges from 16.2 to 20 kcal/mol, depending on the specific substrates and conditions.[4]
Lipase-Catalyzed Transesterification
Enzymatic transesterification using lipases offers a mild and highly selective alternative for modifying the ester group.
Mechanism: Ping-Pong Bi-Bi The lipase-catalyzed reaction typically follows a Ping-Pong Bi-Bi mechanism. The enzyme first binds with the ester substrate, forming an acyl-enzyme intermediate and releasing the first product (alcohol). Subsequently, a second substrate (the new alcohol) binds to the acyl-enzyme complex, leading to the formation of the new ester product and regeneration of the free enzyme.
Caption: Ping-Pong Bi-Bi mechanism for lipase catalysis.
Kinetics: Lipase-catalyzed reactions often follow Michaelis-Menten kinetics. For benzoate ester synthesis, competitive inhibition by the alcohol substrate can be observed at higher concentrations.[4]
Table 2: Kinetic Data for Analogous Lipase-Catalyzed Benzoate Synthesis
| Parameter | Value | Conditions | Reference |
| Activation Energy | 16.2 kcal/mol | Immobilized Candida cylindracea lipase (CCL) | [4] |
| Kinetic Model | Ternary Complex Model | Propanol inhibits lipase activity at high concentrations | [4] |
| Max. Velocity (Vmax) | 2.861 µmol/min/mg | Lipase-catalyzed transesterification | [4] |
| Michaelis Constant (Km) | 0.0746 to 0.125 M | Lipase-catalyzed transesterification | [4] |
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol provides a general method for the enzymatic transesterification of this compound.
Materials and Reagents:
-
This compound (e.g., 20 mmol)
-
Alcohol (e.g., n-hexanol, 10 mmol)
-
Immobilized Lipase (e.g., Novozym 435, 300 mg)
-
Organic Solvent (e.g., n-heptane, 15 mL)
-
Reaction vessel with agitation and temperature control
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine this compound and the desired alcohol in an appropriate organic solvent like n-heptane.
-
Pre-incubation: Agitate the mixture at the desired temperature (e.g., 60°C) for 15 minutes to ensure homogeneity.
-
Initiation: Initiate the reaction by adding the immobilized lipase to the mixture.
-
Monitoring: Collect samples at regular intervals. Filter the samples to remove the enzyme.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion to the new ester product.
Diazotization of the Amino Group
The primary aromatic amino group can be converted into a diazonium salt by reaction with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). This diazonium salt is a highly valuable intermediate that can undergo a wide range of subsequent reactions (e.g., Sandmeyer, Schiemann, azo coupling).
Mechanism of Diazotization
The reaction mechanism is complex and highly dependent on the acidity of the medium. In a strong acid, the active nitrosating agent is the nitrosonium ion (NO⁺).
-
Nitrous acid is protonated by the strong acid and subsequently loses a molecule of water to form the electrophilic nitrosonium ion (NO⁺).
-
The amino group of this compound attacks the nitrosonium ion.
-
A series of proton transfers and tautomerization steps lead to the formation of the diazonium ion. The entire reaction must be carried out at low temperatures (typically 0-5 °C) as diazonium salts are generally unstable at higher temperatures.
Caption: General mechanism for aromatic amine diazotization.
Reaction Kinetics
The kinetics of diazotization are complex and depend on the reaction conditions. The rate-determining step can vary. At low acidities, the formation of the nitrosating agent (e.g., N₂O₃) can be rate-limiting, while at higher acidities, the attack of the free amine on the nitrosonium ion is often the slow step. For the diazotization of p-nitroaniline with excess hydrochloric acid, the reaction was found to be second-order.
Table 3: Kinetic Data for the Diazotization of an Analogous Aromatic Amine
| Parameter | Value | Compound | Conditions | Reference |
| Reaction Order | Second-order | p-Nitroaniline | Excessive hydrochloric acid | [5] |
| Pre-exponential Factor | 6.95 x 10⁸ L·mol⁻¹·s⁻¹ | p-Nitroaniline | - | [5] |
| Activation Energy | 37.79 kJ·mol⁻¹ | p-Nitroaniline | - | [5] |
General Experimental Protocol for Diazotization
Materials and Reagents:
-
This compound (1.0 eq.)
-
Concentrated Hydrochloric Acid (HCl) (approx. 3 eq.)
-
Sodium Nitrite (NaNO₂) (1.0-1.1 eq.)
-
Deionized Water
-
Ice-salt bath
Procedure:
-
Setup: In a beaker or flask, suspend this compound in a mixture of water and concentrated HCl.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature throughout the reaction.
-
Nitrite Addition: Dissolve sodium nitrite in a small amount of cold water. Add this solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution often indicates the formation of the soluble diazonium salt.
-
Usage: The resulting cold solution of the diazonium salt should be used immediately in the next synthetic step without isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2-amino-5-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the industrial applications of Methyl 2-amino-5-methylbenzoate (CAS No: 18595-16-9), a versatile chemical intermediate. This document includes key chemical properties, applications in various industries, detailed experimental protocols for its derivatization, and quantitative data from related synthetic processes.
Chemical Properties and Industrial Significance
This compound, also known as Methyl 5-methylanthranilate, is an aromatic amine and ester. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functional group, makes it a valuable building block in organic synthesis. It serves as a precursor for a variety of more complex molecules in the pharmaceutical, dye, and agrochemical industries.[1] While specific data for this compound is emerging, its structural analogs have well-documented roles as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. For instance, the structurally similar Methyl 2-amino-5-chlorobenzoate is a crucial intermediate in the synthesis of Tolvaptan, a medication used to treat hyponatremia and autosomal dominant polycystic kidney disease.[1][2]
Key Industrial Applications
-
Pharmaceutical Synthesis: this compound is a precursor for the synthesis of picolinic acid and is investigated for its potential antitumor activity.[3] Its derivatives are integral to the development of novel therapeutic agents. The amino group can be readily acylated or transformed into other functionalities, while the ester group can be hydrolyzed or amidated to generate a diverse range of derivatives for drug discovery programs. The related compound, 2-Amino-5-methylbenzoic acid, is utilized in solution-phase peptide synthesis.[4]
-
Dye and Pigment Industry: The aromatic amine structure of this compound makes it a suitable starting material for the synthesis of azo dyes and other pigments. The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.
-
Agrochemicals: Derivatives of aminobenzoates are used in the development of herbicides, insecticides, and fungicides. The specific substitution pattern of this compound can be exploited to create novel agrochemicals with desired biological activities.
-
Fine and Specialty Chemicals: This compound serves as a versatile intermediate in the synthesis of various organic compounds, including fragrances, polymers, and other specialty chemicals.
Quantitative Data from Synthesis of Related Compounds
The following table summarizes quantitative data from the synthesis of structurally similar aminobenzoate derivatives, providing an indication of typical yields and purities achievable in related industrial processes.
| Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 2-methoxy-5-sulfamoyl methyl benzoate | 2-methoxyl-5-chloromethyl benzoate | Amino sodium sulfinate, cuprous chloride | 96.55 | 99.51 | [5] |
| 2-methoxy-5-aminosulfonylbenzoic acid methyl ester | Methyl salicylate | Dimethyl sulfate, chlorosulfonic acid, thionyl chloride | 70 (total) | 98 | [6] |
| 2-amino-3-methyl-5-chlorobenzoic acid | 2-amino-3-methylbenzoic acid | Dichlorohydantoin, benzoyl peroxide | 87.7 | 99.5 | [7] |
Experimental Protocols
The following are representative protocols for key reactions involving aminobenzoates, adapted for this compound based on established methodologies for similar compounds.
Protocol 1: Basic Hydrolysis (Saponification) of the Ester Group
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, 2-amino-5-methylbenzoic acid.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
2M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
pH paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water in a round-bottom flask.
-
Add an excess of a base, such as sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution with 2M HCl to a pH of approximately 2.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Amidation of the Ester Group
This protocol details the conversion of the methyl ester to an amide.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Zirconium(IV) oxide (ZrO₂) or a Lewis acid catalyst (e.g., Ti(OiPr)₄)
-
High-boiling solvent (e.g., toluene or xylene)
-
Sealed tube or high-pressure reaction vessel
-
Magnetic stirrer and stir bar
-
Heating oil bath
-
Standard work-up reagents (organic solvent, aqueous acid, and base)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and the catalyst.
-
Add a high-boiling solvent such as toluene.
-
Heat the reaction mixture to 120-150 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous acid and base to remove unreacted amine and any carboxylic acid byproduct.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Diazotization of the Amino Group and Subsequent Hydroxylation
This protocol describes the conversion of the primary aromatic amine to a diazonium salt, which is then converted to a hydroxyl group.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Copper(II) sulfate
-
Water
-
Ice bath
-
Magnetic stirrer and stir bar
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Beakers
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
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Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
To introduce a hydroxyl group, slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.
-
After the addition is complete, continue heating for 30 minutes.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extract to yield the hydroxylated product.
Visualizations
The following diagrams illustrate key transformations and the role of this compound as a chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. apicule.com [apicule.com]
- 3. This compound | 18595-16-9 | FM25385 [biosynth.com]
- 4. 2-Amino-5-methylbenzoic acid 99 2941-78-8 [sigmaaldrich.com]
- 5. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 2-amino-5-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the Fischer esterification of 2-amino-5-methylbenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.
Q2: What are the key starting materials and reagents required?
A2: The primary starting materials are 2-amino-5-methylbenzoic acid and methanol. A strong acid catalyst, like concentrated sulfuric acid, is essential. For the workup, a base such as sodium bicarbonate or sodium carbonate is needed to neutralize the acid, and an organic solvent like ethyl acetate or dichloromethane is used for extraction.
Q3: What kind of yields can I expect from this synthesis?
A3: The yield of this compound can vary significantly depending on the reaction conditions. With optimized protocols, yields in the range of 80-95% can be achieved. However, suboptimal conditions may lead to lower yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2-amino-5-methylbenzoic acid) on a TLC plate, you can observe the consumption of the reactant and the formation of the product, which will have a different Rf value.
Q5: What are the common methods for purifying the final product?
A5: After the reaction is complete, the crude product is typically isolated by extraction and then purified. Common purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient catalyst. | Ensure the use of a fresh, concentrated acid catalyst. Increase the catalyst loading slightly if necessary. |
| Insufficient reaction time or temperature. | Increase the reflux time and ensure the reaction mixture is maintained at the boiling point of methanol. | |
| Presence of water in the reactants or glassware. | Use anhydrous methanol and thoroughly dry all glassware before starting the reaction. Water can shift the equilibrium back towards the starting materials. | |
| Formation of Side Products | N-acetylation of the amino group if acetic acid is present as an impurity. | Use high-purity starting materials. |
| Polymerization or decomposition of starting materials. | Optimize the reaction temperature and avoid excessively high heat. | |
| Difficulty in Product Isolation | Product remains dissolved in the aqueous layer during workup. | Ensure the reaction mixture is properly neutralized to a pH > 8 to precipitate the ester. Perform multiple extractions with a suitable organic solvent. |
| Formation of an emulsion during extraction. | Add a saturated brine solution during the extraction process to help break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | Ensure all solvent is removed under vacuum. |
| Impurities lowering the melting point. | Purify the product further by column chromatography or recrystallization from a different solvent system. | |
| Inconsistent Results Between Batches | Variation in reagent quality or reaction setup. | Use reagents from the same batch if possible and ensure consistent reaction conditions (temperature, stirring speed, etc.). |
Experimental Protocols
General Protocol for Fischer Esterification of 2-amino-5-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq) to the flask.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is > 8.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Acid:Methanol) | 1:10 to 1:20 | Using methanol as the solvent drives the equilibrium towards the product. |
| Catalyst Loading (H₂SO₄) | 0.1 to 0.2 molar equivalents | Higher loading can increase reaction rate but may lead to side reactions. |
| Reaction Temperature | ~65°C (Reflux) | The boiling point of methanol. |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |
| Neutralizing Agent | Saturated NaHCO₃ or Na₂CO₃ | Add slowly to control CO₂ evolution. |
| Extraction Solvent | Ethyl acetate, Dichloromethane | Choose a solvent in which the product is highly soluble and immiscible with water. |
Visualizations
Technical Support Center: Synthesis of Methyl 2-amino-5-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Methyl 2-amino-5-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
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Fischer Esterification of 2-amino-5-methylbenzoic acid: This is a direct esterification method where 2-amino-5-methylbenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The reaction is typically driven to completion by using an excess of methanol and/or by removing the water formed during the reaction.[1][2][3]
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Reduction of Methyl 2-nitro-5-methylbenzoate: This route involves the initial synthesis of Methyl 2-nitro-5-methylbenzoate, which is then reduced to the target amine. The reduction is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[4][5][6]
Q2: What are the most common impurities I should be aware of for each synthetic route?
A2: The impurity profile largely depends on the chosen synthetic pathway.
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For the Fischer Esterification route, common impurities include:
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Unreacted 2-amino-5-methylbenzoic acid: Incomplete reaction can lead to the presence of the starting carboxylic acid.
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Dimerization/Polymerization Products: Under harsh acidic conditions, side reactions between amino and carboxylic acid groups of different molecules can occur, though this is less common with sufficient methanol.
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By-products from catalyst interaction: Depending on the catalyst, side products can form. For example, with thionyl chloride, chlorinated impurities are a possibility.
-
-
For the Reduction of Methyl 2-nitro-5-methylbenzoate route, potential impurities are:
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Unreacted Methyl 2-nitro-5-methylbenzoate: Incomplete reduction is a common source of this impurity.
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Intermediates of reduction: Nitroso and hydroxylamino intermediates can be present if the reduction is not complete.
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Azo and Azoxy compounds: These can form through the condensation of reduction intermediates.
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Isomeric Impurities: If the starting material, 2-nitro-5-methylbenzoic acid, was synthesized by nitration of m-toluic acid, other isomers like 3-methyl-4-nitrobenzoic acid could be present and carried through the synthesis.[7]
-
Q3: How can I best monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both synthetic routes. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.
Troubleshooting Guides
Fischer Esterification of 2-amino-5-methylbenzoic acid
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Use a larger excess of methanol.- Remove water as it forms using a Dean-Stark apparatus.- Increase the reaction time or temperature (monitor for side reactions). |
| Loss of product during workup. | - Ensure the pH is carefully adjusted during neutralization to precipitate the product fully.- Use multiple extractions with an appropriate organic solvent. | |
| Presence of Starting Material in Product | Insufficient catalyst or reaction time. | - Increase the amount of acid catalyst.- Extend the reflux time and monitor by TLC. |
| Product is an Oil and Does Not Solidify | Presence of impurities. | - Attempt to purify the oil using column chromatography.- Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Discoloration of Product | Oxidation of the amino group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use purified solvents and reagents to avoid oxidative impurities. |
Reduction of Methyl 2-nitro-5-methylbenzoate
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reduction (Nitro starting material remains) | Inactive or insufficient catalyst. | - Use fresh, high-quality catalyst.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C). |
| Insufficient hydrogen pressure or poor mixing. | - Ensure the system is properly sealed and maintain the recommended hydrogen pressure.- Increase the stirring speed to ensure good contact between the catalyst, substrate, and hydrogen. | |
| Formation of Azo/Azoxy By-products | Reaction conditions favoring condensation of intermediates. | - Ensure complete reduction by using a sufficient amount of reducing agent and appropriate reaction times.- Maintain acidic conditions if using metal/acid reduction, as neutral or basic conditions can promote dimerization. |
| Low Yield | Loss of product during workup. | - After filtration of the catalyst, ensure thorough washing of the filter cake with the reaction solvent to recover all the product.- Optimize the extraction and purification steps. |
| Product Contaminated with Catalyst | Inefficient filtration. | - Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst. |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-5-methylbenzoic acid
Materials:
-
2-amino-5-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
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Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 equivalents).
-
With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
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Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by a careful wash with saturated sodium bicarbonate solution to neutralize the acid (caution: CO2 evolution). Finally, wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation of Methyl 2-nitro-5-methylbenzoate
Materials:
-
Methyl 2-nitro-5-methylbenzoate
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Hydrogenation vessel (e.g., Parr apparatus)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-5-methylbenzoate (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel, purge with an inert gas (e.g., nitrogen), and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).[4]
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Stir the mixture vigorously at room temperature and monitor the reaction by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.[5]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Caption: Primary synthetic routes for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Troubleshooting guide for "Methyl 2-amino-5-methylbenzoate" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving Methyl 2-amino-5-methylbenzoate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions involving this compound are N-acylation to form amides, diazotization of the amino group followed by Sandmeyer or related reactions to introduce various substituents, and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds at the amino-substituted aromatic ring (after conversion to a halide or triflate).
Q2: What are the key safety precautions to consider when working with this compound and its reactions?
A2: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Reactions should be carried out in a well-ventilated fume hood. Diazotization reactions require special attention as diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. These reactions are typically performed at low temperatures (0-5 °C).
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions. By comparing the retention factor (Rf) of the starting material with the appearance of new spots corresponding to the product, you can track the reaction's progression. Staining with an appropriate reagent or visualization under UV light is typically used to see the spots.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dry place, away from light and in a tightly sealed container to prevent degradation.
Troubleshooting Guides
N-Acylation Reactions
Issue: Low or no yield of the acylated product.
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor by TLC. - Ensure the acylating agent (e.g., acyl chloride, anhydride) is of good quality and used in a slight excess (1.1-1.5 equivalents). |
| Decomposition of starting material or product | - If the reaction is exothermic, control the temperature by adding the acylating agent slowly at a lower temperature (e.g., 0 °C). |
| Base is not effective | - Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the acid byproduct (e.g., HCl). Ensure the base is dry. |
| Poor quality of reagents or solvent | - Use freshly distilled or anhydrous solvents and high-purity reagents. |
Issue: Formation of multiple products observed on TLC.
| Potential Cause | Suggested Solution |
| Diacylation (acylation on both the amino group and another position) | - Use milder reaction conditions (lower temperature, shorter reaction time). - Use a stoichiometric amount of the acylating agent. |
| Side reactions with the solvent | - Choose an inert solvent that does not react with the acylating agent. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. |
| Presence of impurities in the starting material | - Purify the starting this compound before use, for example, by recrystallization. |
Diazotization and Sandmeyer Reactions
Issue: Incomplete diazotization.
| Potential Cause | Suggested Solution |
| Temperature too high | - Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Diazonium salts are unstable at higher temperatures. |
| Insufficient acid | - Ensure a sufficient amount of a strong acid (e.g., HCl, H2SO4) is used to protonate the amine and generate nitrous acid in situ from sodium nitrite. |
| Slow or incomplete dissolution of the amine | - Ensure the amine is fully dissolved in the acidic solution before the addition of sodium nitrite. |
| Degradation of sodium nitrite | - Use a freshly prepared solution of sodium nitrite. |
Issue: Low yield in the subsequent Sandmeyer reaction.
| Potential Cause | Suggested Solution |
| Decomposition of the diazonium salt before addition of the copper(I) salt | - Use the prepared diazonium salt solution immediately in the next step. Do not let it warm up. |
| Catalyst (Copper(I) salt) is inactive | - Use a fresh, high-quality source of the copper(I) salt (e.g., CuCl, CuBr, CuCN). |
| Side reactions | - The formation of phenols as a byproduct can occur if the diazonium salt reacts with water. Ensure the reaction is carried out under the specified acidic conditions. |
Suzuki-Miyaura Coupling Reactions
(Note: This typically requires prior conversion of the amino group to a halide or triflate.)
Issue: Low yield of the coupled product.
| Potential Cause | Suggested Solution |
| Inactive palladium catalyst | - Use a fresh palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Ineffective base | - The choice of base is crucial. Common bases include K2CO3, Cs2CO3, or K3PO4. The strength and solubility of the base can significantly impact the reaction. |
| Poor quality of the boronic acid/ester | - Boronic acids can dehydrate to form boroxines. Use high-purity boronic acids or esters. |
| Side reactions | - Homocoupling of the boronic acid or dehalogenation of the aryl halide can be competing side reactions. Optimizing the reaction conditions (temperature, solvent, base) can minimize these. |
Experimental Protocols
N-Acylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Addition of Reagents: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Diazotization and Sandmeyer Reaction (Conversion to Chloro)
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Representative Quantitative Data for N-Acylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetic Anhydride | Triethylamine | DCM | 2 - 4 | 0 to RT | 85 - 95 |
| Benzoyl Chloride | Pyridine | THF | 3 - 5 | 0 to RT | 80 - 90 |
| Acetyl Chloride | Triethylamine | DCM | 1 - 3 | 0 | 90 - 98 |
Table 2: Representative Quantitative Data for Sandmeyer Reaction of Diazotized this compound
| Copper(I) Salt | Acid | Temperature (°C) | Typical Yield (%) |
| CuCl | HCl | 0 to RT | 70 - 85 |
| CuBr | HBr | 0 to RT | 70 - 85 |
| CuCN | - | 0 to 50 | 60 - 75 |
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for low product yield in reactions.
Stability and degradation of "Methyl 2-amino-5-methylbenzoate" under various conditions
Welcome to the Technical Support Center for "Methyl 2-amino-5-methylbenzoate". This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound, being an aminobenzoate ester, is susceptible to several degradation pathways:
-
Hydrolysis: The ester functional group can be hydrolyzed under both acidic and basic conditions to yield 2-amino-5-methylbenzoic acid and methanol.
-
Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products. This can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light.
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce degradation, often through oxidative pathways. Aromatic amines are known to be light-sensitive.
-
Thermal Degradation: At elevated temperatures, typically above 200°C for related aminobenzoate derivatives, decomposition can occur, potentially through decarboxylation to form aniline derivatives.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. It is most stable in a neutral to slightly acidic pH range. In strongly acidic or alkaline solutions, the rate of hydrolysis of the ester linkage increases. Primary aromatic amines can also exhibit instability in acidic media.
Q3: What are the expected degradation products of this compound?
A3: Under various stress conditions, the following degradation products can be anticipated:
| Stress Condition | Potential Degradation Products |
| Acidic/Basic Hydrolysis | 2-amino-5-methylbenzoic acid, Methanol |
| Oxidation | N-Oxides, Nitroso derivatives, Azo compounds (colored) |
| Photodegradation | Hydroxylated derivatives, products of oxidative coupling |
| Thermal Degradation | 4-methylaniline (p-toluidine), Carbon dioxide |
Q4: Are there any specific storage recommendations for this compound?
A4: To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dry, and dark place.
-
Keep the container tightly sealed to protect from air and moisture.
-
For solutions, use amber glassware or light-protectant containers and consider storing at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing (-20 °C or below) may be appropriate, but solubility upon thawing should be verified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Guide 1: Discoloration of Solid or Solution
-
Problem: The typically off-white to light yellow solid or a colorless solution of this compound turns yellow, brown, or darkens over time.
-
Potential Cause: This is a common indication of oxidation of the aromatic amine functionality. Exposure to air (oxygen) and/or light can accelerate this process.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container and in a cool, dark place.
-
Inert Atmosphere: For highly sensitive applications, consider storing the solid under an inert atmosphere (e.g., nitrogen or argon). When preparing solutions, sparging the solvent with an inert gas before dissolution can minimize oxidative degradation.
-
Purity Check: The discoloration may be due to impurities. Re-purify the compound if necessary, for example, by recrystallization.
-
Analytical Verification: Use techniques like HPLC or TLC to assess the purity of the discolored material and identify potential degradation products.
-
Guide 2: Inconsistent Results in Stability Studies
-
Problem: High variability in the measured concentration of this compound in ongoing stability studies.
-
Potential Cause: This can be due to a variety of factors including inconsistent experimental conditions, issues with the analytical method, or unaccounted for degradation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent stability study results.
Guide 3: HPLC Analysis Issues
-
Problem: Experiencing issues such as peak tailing, shifting retention times, or poor resolution during HPLC analysis of this compound.
-
Potential Causes & Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the basic amine group and acidic silanols on the column. - Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped column. - Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is fully protonated. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Use a guard column and replace the analytical column if performance deteriorates. |
| Poor Resolution | - Inadequate separation from degradation products or impurities. - Suboptimal mobile phase composition or gradient. | - Optimize the mobile phase composition (e.g., adjust organic solvent ratio, pH, or buffer concentration). - Modify the gradient profile (if using gradient elution). - Try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
At specified time points (e.g., 0, 1, 4, 8 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a transparent container to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
-
Characterize the degradation products using a mass spectrometer (LC-MS) to determine their molecular weights and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0.0 20 15.0 80 18.0 80 18.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase (initial composition).
Degradation Pathway Visualization
Caption: General degradation pathways for this compound.
References
Improving the regioselectivity of reactions with "Methyl 2-amino-5-methylbenzoate"
Welcome to the technical support center for reactions involving Methyl 2-amino-5-methylbenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of isomers during electrophilic aromatic substitution on this compound?
A: Obtaining a mixture of products is a common challenge with this substrate due to the competing directing effects of its three substituents on the aromatic ring.
-
Amino Group (-NH₂): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C6).[1][2][3]
-
Methyl Group (-CH₃): This is a weakly activating group that also directs to the ortho and para positions (C4 and C6).[4]
-
Methyl Ester Group (-COOCH₃): This is a deactivating group that directs electrophiles to the meta position (C3 and C5).[1][5]
The strong activating effect of the amino group typically dominates, leading to substitution primarily at the C6 (para) and C3 (ortho) positions. However, the influence of the other groups can lead to the formation of other isomers, particularly substitution at C4.
Q2: My Friedel-Crafts acylation/alkylation is failing or giving poor results. What's wrong?
A: The primary amino group (-NH₂) on the ring is a strong Lewis base. It will react with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the Friedel-Crafts reaction. This interaction forms a complex that deactivates the ring, often inhibiting the reaction entirely or leading to undesired byproducts.[5] To achieve a successful Friedel-Crafts reaction, the amino group must be protected.
Q3: How can I control the regioselectivity to favor a specific isomer?
A: The most effective strategy for controlling regioselectivity is to temporarily modify the directing ability of the powerful amino group by installing a protecting group. By converting the amine to an amide (e.g., an acetamide), you change its electronic properties from a strong ortho, para-director to a moderately deactivating ortho, para-director.[6][7] This modulation allows the directing effects of the other substituents to have a greater influence.
-
To target the C6 position: Perform the reaction on the unprotected this compound. The powerful para-directing effect of the amino group will strongly favor substitution at this position.
-
To target the C4 position: Protect the amino group, for example, as an acetamide. This reduces the activating influence of the C2 substituent, allowing the ortho-directing methyl group at C5 to direct the incoming electrophile to C4.
Troubleshooting Guides
Issue: Poor Selectivity in Halogenation
If you are attempting to halogenate this compound and observe a mixture of C6, C4, and di-substituted products, consider the following troubleshooting steps.
Predicted Outcomes of Electrophilic Substitution
| Target Position | Strategy | Rationale | Expected Major Product |
| C6 | Use unprotected substrate | The strong para-directing effect of the -NH₂ group dominates all other influences. | Methyl 2-amino-6-electrophile-5-methylbenzoate |
| C4 | Protect the -NH₂ group (e.g., as -NHCOCH₃) | The protecting group reduces the activating strength of the C2 substituent, allowing the ortho-directing -CH₃ group to control selectivity. | Methyl 2-acetamido-4-electrophile-5-methylbenzoate |
Issue: Low Yield or No Reaction in Friedel-Crafts Acylation
This is almost always caused by the reaction between the amine and the Lewis acid catalyst. The solution is to use a protecting group strategy.
Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Acid or base hydrolysis (e.g., aq. HCl or aq. NaOH) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂, Pd/C) |
Experimental Protocols
Protocol 1: N-Acetylation of this compound (Protection)
Objective: To protect the amino group as an acetamide to modify its directing effect.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-acetamido-5-methylbenzoate.
Protocol 2: Regioselective Bromination of N-acetylated Substrate (Targeting C4)
Objective: To perform a selective bromination at the C4 position.
Materials:
-
Methyl 2-acetamido-5-methylbenzoate (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Acetic acid or DMF
-
Sodium thiosulfate solution
Procedure:
-
Dissolve the N-acetylated substrate (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq) in portions to the solution at room temperature.
-
Stir the reaction for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and then with a dilute solution of sodium thiosulfate to remove any remaining bromine.
-
Wash again with water and dry the solid. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of the N-acetyl Group
Objective: To remove the acetyl protecting group and restore the free amine.
Materials:
-
Brominated N-acetylated product (from Protocol 2)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend the N-acetylated compound in a mixture of ethanol and concentrated HCl.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then neutralize carefully with a cold aqueous NaOH solution until the pH is basic (pH ~8-9).
-
The product may precipitate out of the solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the final C4-brominated product.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
By-product formation and control in "Methyl 2-amino-5-methylbenzoate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-methylbenzoate. The following information is designed to help identify and resolve common issues related to by-product formation and control during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 2-amino-5-methylbenzoic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction, and driving it to completion requires specific reaction conditions.
Q2: What are the primary by-products I should be aware of during this synthesis?
Several by-products can form during the Fischer esterification of 2-amino-5-methylbenzoic acid. The most common ones include:
-
Unreacted Starting Material: Incomplete reaction leaving 2-amino-5-methylbenzoic acid.
-
Water: A direct by-product of the esterification reaction. Its presence can lead to the reverse (hydrolysis) reaction.
-
Dimer (Amide): Self-condensation of two molecules of 2-amino-5-methylbenzoic acid to form an amide dimer.
-
4-Methylaniline: Formed via decarboxylation of the starting material, especially at elevated temperatures.
-
Sulfonated Products: If sulfuric acid is used as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended purification methods for this compound?
The purification strategy depends on the scale and the impurities present. Common methods include:
-
Extraction: To remove the acid catalyst and any remaining water-soluble impurities.
-
Crystallization: An effective method for removing most by-products and obtaining a high-purity product.
-
Column Chromatography: Useful for separating the desired product from by-products with similar polarities, especially on a smaller scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction due to equilibrium. 2. Hydrolysis of the ester product. 3. Sub-optimal reaction temperature. 4. Insufficient catalyst. | 1. Use a large excess of methanol to shift the equilibrium towards the product. 2. Remove water as it forms using a Dean-Stark trap or molecular sieves. 3. Ensure the reaction is refluxing at the appropriate temperature for methanol. 4. Use a catalytic amount of a strong acid like H₂SO₄ or p-TsOH. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time. 2. Inadequate heating. 3. Catalyst deactivation. | 1. Monitor the reaction by TLC and continue until the starting material is consumed. 2. Ensure the reaction mixture is maintained at reflux. 3. Add a fresh portion of the acid catalyst if the reaction stalls. |
| Formation of a White Precipitate (Amide Dimer) | 1. High reaction temperature. 2. High concentration of starting material. | 1. Maintain the reaction temperature at the reflux of methanol and avoid overheating. 2. Use a more dilute solution of the starting material in methanol. |
| Product Contamination with 4-Methylaniline | 1. Excessive reaction temperature leading to decarboxylation. | 1. Carefully control the reaction temperature to prevent it from exceeding the reflux temperature of methanol. |
| Product is a Dark Color | 1. Formation of colored impurities due to high temperatures. 2. Sulfonation of the aromatic ring if using sulfuric acid at elevated temperatures. | 1. Maintain a consistent and appropriate reaction temperature. 2. Consider using a milder acid catalyst like p-toluenesulfonic acid. 3. Purify the product using activated carbon treatment followed by recrystallization. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes. Please note that these are representative values and may vary based on specific experimental setups.
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Starting Material | 2-amino-5-methylbenzoic acid | 2-amino-5-methylbenzoic acid |
| Reagent | Methanol (5 eq.) | Methanol (10 eq.) |
| Catalyst | H₂SO₄ (0.1 eq.) | p-TsOH (0.1 eq.) |
| Temperature | 65°C (Reflux) | 65°C (Reflux with Dean-Stark) |
| Reaction Time | 6 hours | 4 hours |
| Typical Yield | 70-80% | 85-95% |
| Purity (crude) | ~90% | ~95% |
| Major By-products | Unreacted SM, Dimer | Unreacted SM |
Experimental Protocols
Standard Fischer Esterification Protocol
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq.).
-
Add methanol (5-10 eq.) to the flask.
-
Slowly add concentrated sulfuric acid (0.1 eq.) or p-toluenesulfonic acid (0.1 eq.) to the mixture while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for by-product formation.
Scaling up "Methyl 2-amino-5-methylbenzoate" production from lab to pilot plant.
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of Methyl 2-amino-5-methylbenzoate from the laboratory to a pilot plant. The information is presented in a question-and-answer format to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthesis route for this compound suitable for scaling up?
A1: A common and scalable approach for synthesizing this compound involves a multi-step process starting from readily available materials. A representative synthesis pathway begins with the nitration of toluene, followed by oxidation, reduction of the nitro group, and finally, esterification. This method is advantageous for industrial production due to the use of cost-effective reagents and well-established reaction types.
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
A2: When scaling up the production of this compound, it is crucial to monitor several parameters to ensure safety, consistency, and product quality. Key parameters include reaction temperature, mixing efficiency, rate of reagent addition, reaction time, and pressure. Inadequate control of these parameters can lead to side reactions, reduced yield, and the formation of impurities.
Q3: How can I ensure the purity of this compound at a pilot scale?
A3: Ensuring the purity of the final product at a pilot scale requires robust analytical monitoring throughout the process and at the final stage. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of non-volatile and thermally sensitive compounds like this compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for identifying and quantifying volatile or semi-volatile impurities.[1]
Troubleshooting Guides
Problem 1: Low Yield in the Esterification Step
-
Question: We are experiencing a significant drop in yield during the final esterification step when moving from the lab to the pilot plant. What are the likely causes and how can we troubleshoot this?
-
Answer: A decrease in yield during the scale-up of esterification is a common issue.[2] Several factors could be contributing to this problem:
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Inefficient Water Removal: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[2] At the pilot scale, the larger volume and different reactor geometry can make water removal less efficient than in a laboratory setup with a Dean-Stark apparatus.
-
Solution: Ensure the pilot plant reactor is equipped with an efficient system for water removal. This could involve azeotropic distillation or the use of dehydrating agents.
-
-
Inadequate Mixing: Poor mixing can lead to localized temperature gradients and concentration differences, resulting in incomplete reaction and the formation of byproducts.
-
Solution: Optimize the agitation speed and impeller design for the pilot reactor to ensure homogeneous mixing of the reactants and catalyst.
-
-
Catalyst Deactivation or Insufficient Amount: The catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be deactivated by impurities or used in an insufficient amount for the larger scale.
-
Solution: Verify the quality of the starting materials and ensure the catalyst is used in the correct molar ratio for the pilot scale batch.
-
-
Problem 2: Impurity Profile Differs Between Lab and Pilot Batches
-
Question: Our pilot plant batch of this compound shows new and higher levels of impurities compared to the lab-scale synthesis. What could be the reason for this?
-
Answer: Changes in the impurity profile during scale-up are often related to issues with heat and mass transfer.[3]
-
Poor Heat Transfer: Exothermic reactions, if not properly controlled at a larger scale, can lead to localized "hot spots" in the reactor. These higher temperatures can promote side reactions and degradation of the product, leading to new impurities. The surface area-to-volume ratio decreases significantly when scaling up, making heat dissipation more challenging.[4]
-
Solution: Implement a more robust temperature control system for the pilot reactor. This may involve adjusting the flow rate of the heating/cooling fluid, using a reactor with a better heat exchange capacity, or slowing down the rate of addition of exothermic reagents.
-
-
Longer Reaction Times: Operations at the pilot scale often take longer than in the lab.[4] Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products.
-
Solution: Conduct stability studies on the reaction mixture to understand the impact of prolonged reaction times. If necessary, optimize the process to reduce the overall batch time.
-
-
Data Presentation
Table 1: Comparison of Reaction Parameters for Esterification (Lab vs. Pilot Scale)
| Parameter | Laboratory Scale (1 L) | Pilot Plant Scale (100 L) |
| Reactant (2-amino-5-methylbenzoic acid) | 151 g (1.0 mol) | 15.1 kg (100 mol) |
| Methanol | 500 mL | 50 L |
| Catalyst (H₂SO₄) | 5 mL | 500 mL |
| Temperature | 65°C | 65-70°C (monitor for exotherms) |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 90-95% | 80-88% |
| Purity (by HPLC) | >99% | >98% |
Experimental Protocols
Key Experiment: Esterification of 2-amino-5-methylbenzoic acid
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
2-amino-5-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure (Laboratory Scale):
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-methylbenzoic acid (151 g, 1.0 mol) and methanol (500 mL).
-
Stir the mixture until the solid is mostly dissolved.
-
Slowly add concentrated sulfuric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Mandatory Visualization
References
Validation & Comparative
Comparative analysis of "Methyl 2-amino-5-methylbenzoate" synthesis routes.
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-amino-5-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary routes: direct Fischer esterification of 2-amino-5-methylbenzoic acid and a two-step approach involving the synthesis and subsequent reduction of a nitro-ester precursor. The objective of this document is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and scalability.
Comparative Analysis of Synthesis Routes
Two principal routes for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and disadvantages in terms of efficiency, reagent availability, and operational complexity.
Route 1: Fischer Esterification of 2-amino-5-methylbenzoic acid
This direct, one-step method involves the acid-catalyzed esterification of 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid) with methanol. The reaction is typically driven to completion by using a large excess of methanol and a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]
Route 2: Reduction of Methyl 2-nitro-5-methylbenzoate
This two-step approach first involves the synthesis of Methyl 2-nitro-5-methylbenzoate from 2-methyl-5-nitrobenzoic acid.[3] The resulting nitro-ester is then reduced to the target amine, this compound. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and highly efficient method for this transformation, often providing near-quantitative yields.[4][5][6]
Data Presentation
The following table summarizes the key quantitative data for the two primary synthesis routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Fischer Esterification | Route 2: Reduction of Nitro-Ester |
| Starting Material | 2-amino-5-methylbenzoic acid | 2-methyl-5-nitrobenzoic acid |
| Key Reagents | Methanol, H₂SO₄ (catalyst) | 1. K₂CO₃, Iodomethane, DMF2. H₂, Pd/C |
| Reaction Steps | 1 | 2 |
| Reported Yield (Step 1) | Not specified, but generally good to high (>80% for similar reactions)[1] | 94% (for esterification)[3] |
| Reported Yield (Step 2) | N/A | >95% (for reduction of analogous substrates)[5] |
| Overall Estimated Yield | ~80-90% | ~89% |
| Reaction Time | 4-8 hours[1] | Step 1: ~12 hours[3]Step 2: 2-12 hours[5] |
| Purification Method | Extraction, Distillation | Extraction, Filtration, Recrystallization |
Experimental Protocols
Route 1: Fischer Esterification of 2-amino-5-methylbenzoic acid
This protocol is based on general Fischer-Speier esterification procedures for analogous compounds.[1]
Materials:
-
2-amino-5-methylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol%).
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or column chromatography.
Route 2: Synthesis and Reduction of Methyl 2-nitro-5-methylbenzoate
This two-step protocol is based on reported procedures for the synthesis of the nitro-ester and the reduction of similar compounds.[3][5]
Step 1: Synthesis of Methyl 2-nitro-5-methylbenzoate [3]
Materials:
-
2-methyl-5-nitrobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2-methyl-5-nitrobenzoic acid (1 eq) and potassium carbonate (1.5 eq) in DMF in a dry round-bottom flask.
-
Slowly add iodomethane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight (~12 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-nitro-5-methylbenzoate.
Step 2: Reduction of Methyl 2-nitro-5-methylbenzoate [5]
Materials:
-
Methyl 2-nitro-5-methylbenzoate
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Methanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation vessel (e.g., Parr apparatus)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve Methyl 2-nitro-5-methylbenzoate (1 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd) to the solution.
-
Seal the vessel, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours, monitoring for hydrogen uptake.
-
Once the reaction is complete, vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by recrystallization if necessary.
Visualizations
The following diagrams illustrate the synthetic pathways described above.
References
- 1. benchchem.com [benchchem.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Analysis of Methyl Aminobenzoate Isomers in Biological Assays
A Comparative Guide to the Biological Activities of Methyl 2-amino-5-methylbenzoate and Its Isomers
In the realm of drug discovery and development, the structural nuances of small molecules can lead to vastly different biological outcomes. This guide provides a comparative overview of the reported biological activities of this compound and its structural isomers. Due to a lack of direct comparative studies, this guide synthesizes data from various independent research efforts to offer insights into the potential therapeutic applications of these compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Methyl Aminobenzoate Isomers
Methyl aminobenzoates are a class of organic compounds characterized by a benzene ring substituted with both an amino group and a methyl ester group. The positional isomerism of these functional groups, along with the addition of a second methyl group on the benzene ring, gives rise to a variety of structural isomers. These subtle structural differences can significantly influence their interaction with biological targets, leading to diverse pharmacological profiles. This guide focuses on the comparison of this compound with other isomers where biological data is available.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for various methyl aminobenzoate isomers and their derivatives from different biological assays. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.
| Compound | Assay Type | Target/Cell Line | Activity Metric | Value |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Enzyme Inhibition | Glutathione Reductase | Kᵢ | 0.325 ± 0.012 µM[1] |
| Methyl 4-amino-2-nitrobenzoate | Enzyme Inhibition | Glutathione S-transferase | Kᵢ | 92.41 ± 22.26 µM[1] |
| Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Cytotoxicity | Breast Cancer Cells | IC₅₀ | ~20 µM |
| 2-(4-Amino-3-methylphenyl)benzothiazole | Cytotoxicity | Breast Cancer Cells | GI₅₀ | < 5 nM |
| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | MCF-7 Breast Cancer | IC₅₀ | 0.73 ± 0.0 µM[2] |
| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | MDA-MB-231 Breast Cancer | IC₅₀ | 20.4 ± 0.2 µM[2] |
| Methyl 2-(−5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | L-cells (Normal Fibroblast) | IC₅₀ | 59.6 ± 2.5 µM[2] |
Qualitative Biological Activities of Other Isomers
-
Methyl 3-amino-2-methylbenzoate: This isomer has been reported to possess potent antitumor activity and antibacterial activity, particularly against gram-positive bacteria.
-
Methyl 2-amino-5-chlorobenzoate: This chlorinated analog of a methyl aminobenzoate isomer has been shown to inhibit the growth of human breast cancer cells in vitro. Its mechanism is suggested to involve the inhibition of the testosterone production pathway and proteins associated with cell proliferation and motility.
Experimental Protocols
The following are generalized protocols for the key experimental assays mentioned in this guide.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
a. Cell Preparation:
- Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
b. Compound Treatment:
- The test compounds (methyl aminobenzoate isomers) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
- Serial dilutions of the stock solutions are prepared in the cell culture medium.
- The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (solvent only) is also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).
c. MTT Reagent Addition and Measurement:
- After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
- A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
- The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
d. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Enzyme Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.
a. Reagents and Enzyme Preparation:
- The purified target enzyme (e.g., Glutathione Reductase) is prepared in a suitable buffer.
- The substrate for the enzyme and any necessary co-factors are also prepared in the buffer.
- The test inhibitor compounds are dissolved in a suitable solvent and serially diluted.
b. Assay Procedure:
- The enzyme, buffer, and various concentrations of the inhibitor are pre-incubated together in a microplate.
- The reaction is initiated by adding the substrate.
- The change in absorbance or fluorescence due to the enzymatic reaction is monitored over time using a plate reader.
c. Data Analysis:
- The rate of the enzymatic reaction is calculated for each inhibitor concentration.
- The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
- The IC₅₀ value is determined from a dose-response curve. To determine the inhibition constant (Kᵢ), further kinetic studies are performed at varying substrate and inhibitor concentrations, and the data is fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of compounds using an MTT assay.
Simplified Apoptotic Signaling Pathway
Caption: A simplified diagram of the major signaling pathways leading to apoptosis.
References
- 1. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Methyl 2-amino-5-methylbenzoate with three structurally related compounds: Methyl 2-aminobenzoate (Methyl anthranilate), Methyl 4-aminobenzoate, and Methyl 2-amino-5-bromobenzoate. The objective is to offer a clear, data-driven reference for the identification, differentiation, and characterization of these molecules through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound and its related compounds. This quantitative data is essential for comparative analysis and structural elucidation.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec. (m/z) |
| This compound | Aromatic H: ~6.5-7.5, NH₂: ~4.5, OCH₃: ~3.8, Ar-CH₃: ~2.2 | Aromatic C: ~110-150, C=O: ~168, OCH₃: ~51, Ar-CH₃: ~20 | N-H stretch: ~3300-3500, C=O stretch: ~1680-1700, C-N stretch: ~1250, C-O stretch: ~1100 | M⁺: 165, Fragments: 134, 106 |
| Methyl 2-aminobenzoate | Aromatic H: ~6.6-7.8, NH₂: ~5.7, OCH₃: ~3.8 | Aromatic C: ~110-151, C=O: ~168.6, OCH₃: ~51.5 | N-H stretch: ~3380, 3490, C=O stretch: ~1690, C-N stretch: ~1245, C-O stretch: ~1080 | M⁺: 151, Fragments: 120, 92 |
| Methyl 4-aminobenzoate | Aromatic H: ~6.6, 7.8 (two doublets), NH₂: ~4.1, OCH₃: ~3.8 | Aromatic C: ~113-151, C=O: ~167, OCH₃: ~51 | N-H stretch: ~3350, 3450, C=O stretch: ~1680, C-N stretch: ~1280, C-O stretch: ~1100 | M⁺: 151, Fragments: 120, 92 |
| Methyl 2-amino-5-bromobenzoate | Aromatic H: ~6.7-7.9, NH₂: ~5.9, OCH₃: ~3.8 | Aromatic C: ~110-150, C=O: ~168, OCH₃: ~52 | N-H stretch: ~3370, 3480, C=O stretch: ~1685, C-N stretch: ~1240, C-O stretch: ~1090 | M⁺: 229/231 (Br isotopes), Fragments: 198/200, 170/172, 119 |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. The general protocols for each are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 300 or 400 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a typical spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with broadband proton decoupling. The spectral width was generally set from 0 to 220 ppm, and chemical shifts are referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the powdered sample was placed directly onto the ATR crystal. Alternatively, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A standard FT-IR spectrometer was used to record the spectra.
-
Data Acquisition: The spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of the chemical compounds discussed in this guide.
Caption: General Workflow for Spectroscopic Analysis.
Conclusion
The spectroscopic data presented in this guide highlights the distinct features of this compound and its analogs. The position of the methyl and amino groups on the benzene ring significantly influences the chemical shifts in NMR spectroscopy and the fingerprint region of the IR spectra. The mass spectra are distinguishable by their molecular ion peaks and fragmentation patterns, with the bromo-substituted compound showing a characteristic isotopic pattern. This comparative guide serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, facilitating the unambiguous identification and characterization of these important chemical entities.
Benchmarking the Performance of Methyl 2-amino-5-methylbenzoate Derivatives in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The methyl 2-aminobenzoate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. This guide provides a comparative analysis of the performance of various derivatives of Methyl 2-amino-5-methylbenzoate, offering insights into their potential applications, particularly in oncology. The following sections present quantitative data on their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Key Derivatives
The therapeutic efficacy of methyl 2-aminobenzoate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. These modifications can modulate the compound's lipophilicity, steric interactions, and electronic properties, thereby affecting its binding affinity and selectivity for biological targets. The table below summarizes the in vitro activity of several notable derivatives against various cancer cell lines and kinases.
| Compound/Derivative | Target(s) | Assay | IC50 Value | Reference Cell Line(s) |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubules | Cytotoxicity Assay | 0.73 ± 0.0 µM | MCF-7 (non-aggressive breast cancer) |
| 20.4 ± 0.2 µM | MDA-MB-231 (aggressive breast cancer) | |||
| 59.6 ± 2.5 µM | L-cells (normal fibroblast) | |||
| Methyl 4-amino benzoates | Glucose 6-phosphate dehydrogenase (G6PD) | Enzyme Inhibition Assay | 100.8 - 430.8 µM | Not Applicable |
| 6-phosphogluconate dehydrogenase (6PGD) | 206 - 693.2 µM | |||
| 5-hydroxybenzothiophene hydrazide derivative (16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Kinase Inhibition Assay | 11, 87, 125.7, 163, 284, 353.3 nM | Not Applicable |
| Cytotoxicity Assay | 7.2 µM | U87MG (glioblastoma) | ||
| 2-phenylbenzothiazole derivative (8a) | Not Specified | Radiopharmaceutical (99mTc-MIBI) Uptake | Significant decrease vs. doxorubicin | Ovarian cancer cells |
| Amino Pyrimidine Derivative (Compound 19) | Bruton's Tyrosine Kinase (BTK) | Enzyme Inhibition Assay | 29.9 nM | Not Applicable |
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. This section outlines the methodologies for the synthesis of a generic N-acyl derivative of a methyl aminobenzoate and a standard in vitro cytotoxicity assay.
General Synthesis of N-Acyl Derivatives
This protocol describes a common method for the acylation of the amino group of a methyl aminobenzoate, a key step in the synthesis of many kinase inhibitors.[1]
-
Dissolution : Dissolve the starting methyl aminobenzoate derivative (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition : Add a suitable organic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution (1.5 - 2.0 equivalents).
-
Acylating Agent Addition :
-
Using Acyl Chloride : Cool the solution to 0 °C and slowly add the acyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Using Carboxylic Acid : In a separate flask, dissolve the carboxylic acid (1.1 equivalents) and a coupling agent like HATU (1.2 equivalents) or a combination of HOBt (1.2 equivalents) and EDC (1.2 equivalents) in anhydrous DMF. Stir this mixture for 15 minutes to pre-activate the acid, then add it to the solution containing the aniline.
-
-
Work-up : Upon reaction completion, dilute the mixture with DCM or ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3), water, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter the drying agent, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired N-acyl derivative.
-
Characterization : Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization : Remove the medium containing MTT and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms and Workflows
Understanding the signaling pathways targeted by these compounds and the experimental workflows used to evaluate them is essential for rational drug design. The following diagrams, created using the DOT language, illustrate a simplified kinase signaling pathway and a general workflow for kinase inhibitor screening.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.
Caption: A general workflow for the discovery and optimization of kinase inhibitors, from initial synthesis to lead optimization.
References
A Comparative Guide to the Synthesis of Methyl 2-amino-5-methylbenzoate: An Analysis of Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the economic viability of a project. This guide provides a detailed comparison of two primary synthetic routes to Methyl 2-amino-5-methylbenzoate, a valuable building block in the pharmaceutical industry. The analysis focuses on the cost-effectiveness of each pathway, supported by experimental data and detailed protocols.
Two plausible synthetic pathways for this compound are outlined and evaluated:
-
Route A: Commencing with the nitration of m-toluic acid, followed by the reduction of the nitro group, and concluding with the esterification of the carboxylic acid.
-
Route B: Beginning with the esterification of 5-methyl-2-nitrobenzoic acid, followed by the reduction of the nitro group to the desired amine.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key metrics for each synthetic route, providing a clear comparison of their cost-effectiveness. Prices for reagents are based on typical bulk pricing and may vary depending on the supplier and purity.
| Parameter | Route A: Nitration First | Route B: Esterification First |
| Starting Material | m-Toluic Acid | 5-Methyl-2-nitrobenzoic Acid |
| Starting Material Cost (per kg) | ~$4-5 | ~$65-70 |
| Key Reagents & Catalysts | Nitric Acid, Sulfuric Acid, Palladium on Carbon, Methanol, Thionyl Chloride | Methanol, Sulfuric Acid, Palladium on Carbon |
| Estimated Overall Yield | ~65-75% | ~90-95% |
| Number of Steps | 3 | 2 |
| Process Complexity | Higher (potential for isomeric mixtures during nitration requiring purification) | Lower (more direct route) |
| Estimated Reagent Cost per kg of Product | Moderate | Lower |
| Overall Cost-Effectiveness | Potentially lower raw material cost but offset by lower overall yield and higher complexity. | Higher initial raw material cost but potentially more cost-effective due to higher yield and simpler process. |
Logical Workflow of Synthesis Routes
The following diagram illustrates the two synthetic pathways for producing this compound.
Caption: Comparative workflow of two synthesis routes for this compound.
Experimental Protocols
Below are detailed experimental methodologies for the key steps in each synthetic route. These protocols are based on established chemical literature and may require optimization for specific laboratory or industrial-scale production.
Route A: Nitration, Reduction, and Esterification
Step 1: Nitration of m-Toluic Acid to 2-Nitro-5-methylbenzoic Acid
-
Materials: m-Toluic acid, concentrated nitric acid (68%), concentrated sulfuric acid (98%).
-
Procedure: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C. Slowly add m-toluic acid while maintaining the temperature. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the reaction temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature. The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, and dried. This step may produce a mixture of isomers, requiring purification by recrystallization or chromatography to isolate the desired 2-nitro-5-methylbenzoic acid. The yield for the desired isomer can be variable.
Step 2: Reduction of 2-Nitro-5-methylbenzoic Acid to 2-Amino-5-methylbenzoic Acid
-
Materials: 2-Nitro-5-methylbenzoic acid, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure: Dissolve 2-nitro-5-methylbenzoic acid in methanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. The vessel is then purged with nitrogen and subsequently filled with hydrogen gas to a pressure of 2-3 atm. The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 2-amino-5-methylbenzoic acid. This reduction is typically high-yielding.
Step 3: Esterification of 2-Amino-5-methylbenzoic Acid to this compound
-
Materials: 2-Amino-5-methylbenzoic acid, Methanol, Thionyl chloride.
-
Procedure: Suspend 2-amino-5-methylbenzoic acid in methanol at 0 °C. Slowly add thionyl chloride dropwise while maintaining the low temperature. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The excess methanol and thionyl chloride are removed by distillation. The residue is then dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.
Route B: Esterification and Reduction
Step 1: Esterification of 5-Methyl-2-nitrobenzoic Acid to Methyl 5-methyl-2-nitrobenzoate
-
Materials: 5-Methyl-2-nitrobenzoic acid, Methanol, concentrated Sulfuric acid.
-
Procedure: Dissolve 5-methyl-2-nitrobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. The mixture is heated to reflux for 6-8 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and saturated sodium bicarbonate solution. The organic layer is dried and concentrated to yield Methyl 5-methyl-2-nitrobenzoate. This reaction generally proceeds with a high yield.
Step 2: Reduction of Methyl 5-methyl-2-nitrobenzoate to this compound
-
Materials: Methyl 5-methyl-2-nitrobenzoate, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure: The procedure is analogous to the reduction step in Route A. Methyl 5-methyl-2-nitrobenzoate is dissolved in methanol, and the nitro group is reduced to an amino group using hydrogen gas in the presence of a 10% Pd/C catalyst. The workup involves filtration of the catalyst and removal of the solvent to afford the final product, this compound. This step is also typically high-yielding.
Conclusion
The choice between these two synthetic routes for this compound will likely depend on the specific economic and logistical constraints of the manufacturer.
-
Route A offers the advantage of a cheaper starting material in m-toluic acid. However, the nitration step can lead to a mixture of isomers, potentially lowering the overall yield of the desired product and increasing purification costs.
-
Route B begins with a more expensive starting material, 5-methyl-2-nitrobenzoic acid. However, this route is more direct and typically proceeds with higher overall yields and fewer purification challenges.
For large-scale industrial production where process efficiency and high purity are paramount, Route B is likely the more cost-effective option despite the higher initial raw material cost. The higher overall yield and simpler purification process can lead to significant savings in solvent, energy, and labor costs. For smaller-scale laboratory synthesis where the absolute cost of the starting material is a primary concern, Route A might be considered, provided that efficient purification methods for the isomeric mixture are available.
A Comparative Study on the Reactivity of Methyl 2-amino-5-methylbenzoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 2-amino-5-methylbenzoate and its analogues. The reactivity of these compounds is crucial for their application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines the influence of various substituents at the 5-position of the anthranilate ring on the reactivity of both the amino group and the aromatic system. The comparisons are based on established principles of organic chemistry, supported by available experimental data for related compounds.
Theoretical Framework for Reactivity
The reactivity of substituted anilines, such as this compound and its analogues, is primarily governed by the electronic effects of the substituents on the aromatic ring. These effects influence the nucleophilicity of the amino group and the electron density of the benzene ring, which in turn dictates their reactivity in various reactions, including nucleophilic attack and electrophilic aromatic substitution.
The substituents at the 5-position (para to the amino group) exert their influence through inductive and resonance effects. These effects are quantitatively described by Hammett substituent constants (σ).
-
Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) are electron-donating. They increase the electron density on the aromatic ring and enhance the nucleophilicity of the amino group. This generally leads to an increased rate of reaction with electrophiles.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) are electron-withdrawing. They decrease the electron density on the ring and reduce the nucleophilicity of the amino group, thus slowing down reactions with electrophiles.
The following diagram illustrates the influence of these substituent effects on the key reactive sites of the molecule.
Data Presentation: Comparative Reactivity
While direct, side-by-side experimental data for the target compounds is limited in the literature, the following tables provide a comparative summary based on established chemical principles and data from analogous systems.
Table 1: Predicted Relative Reactivity in N-Acylation
N-acylation is a common reaction for primary amines. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.
| Substituent (R) at 5-position | Compound Name | Hammett Constant (σₚ) | Predicted Relative Rate of N-Acylation |
| -H | Methyl 2-aminobenzoate | 0.00 | Baseline |
| -CH₃ | This compound | -0.17 | Faster than baseline |
| -Cl | Methyl 2-amino-5-chlorobenzoate | +0.23 | Slower than baseline |
| -Br | Methyl 2-amino-5-bromobenzoate | +0.23 | Slower than baseline |
| -NO₂ | Methyl 2-amino-5-nitrobenzoate | +0.78 | Significantly slower than baseline |
Note: Hammett constants are for the para position relative to a reaction center and serve as a guide to the electronic effect of the substituent.
Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution
The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 2-aminobenzoates, the position para to the amino group (the 5-position) is already substituted. Therefore, electrophilic substitution is expected to occur at the 3 and 5 positions (if unsubstituted). The overall rate of reaction is influenced by the substituent at the 5-position.
| Substituent (R) at 5-position | Compound Name | Predicted Relative Rate of Electrophilic Aromatic Substitution |
| -H | Methyl 2-aminobenzoate | Baseline |
| -CH₃ | This compound | Faster than baseline |
| -Cl | Methyl 2-amino-5-chlorobenzoate | Slower than baseline |
| -Br | Methyl 2-amino-5-bromobenzoate | Slower than baseline |
| -NO₂ | Methyl 2-amino-5-nitrobenzoate | Significantly slower than baseline |
Table 3: Physicochemical Properties of this compound and Analogues
| Property | This compound | Methyl 2-amino-5-chlorobenzoate | Methyl 2-amino-5-bromobenzoate | Methyl 2-amino-5-nitrobenzoate |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₈ClNO₂ | C₈H₈BrNO₂ | C₈H₈N₂O₄ |
| Molecular Weight | 165.19 g/mol | 185.61 g/mol | 230.06 g/mol | 196.16 g/mol |
| CAS Number | 18595-16-9 | 5202-89-1 | 52727-57-8 | 35998-96-0 |
Experimental Protocols
The following are representative experimental protocols for key reactions involving these types of compounds.
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for the acylation of the amino group.
Materials:
-
Methyl 2-amino-5-substituted-benzoate (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) as an alternative solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the Methyl 2-amino-5-substituted-benzoate in pyridine or DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Halo-Substituted Analogues
This protocol is applicable to the bromo- and chloro-substituted analogues for the formation of C-C bonds.
Materials:
-
Methyl 2-amino-5-halobenzoate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Standard Schlenk line apparatus for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the Methyl 2-amino-5-halobenzoate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
A Comparative Guide to Methyl 2-amino-5-methylbenzoate and its Alternatives for Researchers
For scientists and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to the success of their research. This guide provides a comprehensive cross-validation of the experimental results for Methyl 2-amino-5-methylbenzoate, comparing its performance and properties with a key alternative, the parent compound Methyl anthranilate. This objective comparison, supported by experimental data, will aid in making informed decisions for synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a methyl group at the 5-position of the benzene ring in this compound subtly alters its physicochemical properties when compared to the unsubstituted Methyl anthranilate. These differences, while seemingly minor, can have significant implications in reaction kinetics, solubility, and spectroscopic characteristics.
| Property | This compound | Methyl Anthranilate | Source Analogue |
| Molecular Formula | C₉H₁₁NO₂ | C₈H₉NO₂ | |
| Molecular Weight | 165.19 g/mol | 151.16 g/mol | |
| Appearance | - | Colorless to pale yellow liquid with blue fluorescence | |
| Melting Point | - | 24 °C | |
| Boiling Point | - | 256 °C | |
| Solubility | - | Soluble in ethanol and propylene glycol; very slightly soluble in water |
Synthesis and Reactivity: The Impact of the Methyl Group
The presence of the electron-donating methyl group in the para position to the amino group in this compound is expected to increase the nucleophilicity of the nitrogen atom. This heightened reactivity can make it a more efficient substrate in various synthetic transformations compared to Methyl anthranilate.
A common method for the synthesis of both compounds is the Fischer esterification of the corresponding carboxylic acid.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound with a reported yield was not available in the searched literature. However, a general procedure would involve the esterification of 2-amino-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Synthesis of Methyl Anthranilate
A typical laboratory-scale synthesis of Methyl anthranilate involves the esterification of anthranilic acid with methanol. In one reported experiment, this was achieved with a 17% yield when starting from phthalimide through a Hoffman rearrangement followed by esterification. Another method, a classic Fischer esterification, involves refluxing anthranilic acid with methanol and a sulfuric acid catalyst.
Reactivity Comparison
While direct quantitative comparative studies on the reactivity of this compound and Methyl anthranilate were not found, the principles of physical organic chemistry suggest that the electron-donating methyl group will enhance the rate of reactions involving the amino group, such as acylation and diazotization.
Spectroscopic Data Comparison
The structural differences between the two compounds are clearly reflected in their spectroscopic data.
| Spectroscopic Data | This compound | Methyl Anthranilate |
| ¹H NMR (CDCl₃) | δ 7.65 (d, J = 2.2 Hz, 1H), 7.09 (dd, J = 8.4, 2.2 Hz, 1H), 6.59 (d, J = 8.3 Hz, 1H), 3.86 (s, 3H), 2.23 (s, 3H) | - |
| ¹³C NMR | Not available in searched results | - |
| IR | - | 3481, 3368 cm⁻¹ (amine), 1686.8 cm⁻¹ (ketone), 1240 cm⁻¹ (carboxylic acid) |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in the synthesis and potential applications of these compounds, the following diagrams are provided.
Caption: Comparative synthesis workflow for this compound and Methyl Anthranilate.
Caption: Logical relationship of reactivity based on electronic effects.
Conclusion
Safety Operating Guide
Proper Disposal of Methyl 2-amino-5-methylbenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 2-amino-5-methylbenzoate, a compound that requires careful management due to its chemical properties. Adherence to these protocols is essential for mitigating potential hazards and protecting the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and any institutional or local regulations. In the absence of a specific SDS, information from closely related compounds such as aromatic amines and benzoate esters should be used as a precautionary measure. Always handle this compound in a well-ventilated area or under a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or glasses with side shields, and a laboratory coat, must be worn at all times to prevent skin and eye contact.
Quantitative Safety and Disposal Data
The following table summarizes key safety and disposal information for this compound, based on data for analogous compounds. This information should be used for quick reference in conjunction with a full safety assessment.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to the presence of an aromatic amine functional group, which can be toxic. |
| Primary Hazards | Potential irritant, possible toxicity. | Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin. |
| Container Type | Labeled, sealed, chemically compatible container (e.g., glass or polyethylene). | Prevents leaks, spills, and ensures clear identification of the waste. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Provides safe, controlled storage prior to collection by Environmental Health and Safety (EHS). |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility.[1] | Ensures complete destruction of the compound in a controlled manner. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
1. Waste Identification and Segregation:
-
Isolate all waste containing this compound, including residual amounts in original containers, contaminated lab supplies (e.g., pipette tips, weighing papers, gloves), and reaction byproducts.
-
Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong oxidizing agents, to prevent accidental reactions.[3][4]
2. Containerization:
-
Use a dedicated, leak-proof, and sealable container for the collection of this compound waste. The container must be chemically compatible with the compound.
-
For solid waste, such as contaminated consumables, it is advisable to double-bag the materials before placing them in the designated waste container.[5]
-
For liquid waste, ensure the container has a secure, screw-on cap to prevent leakage.
3. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date when the first waste was added to the container.
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be secure, away from general laboratory traffic, and segregated from incompatible chemicals.
5. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]
-
Provide the EHS representative or contractor with accurate information regarding the contents of the waste container.
6. Record Keeping:
-
Maintain a detailed log of all accumulated hazardous waste, including the chemical name, quantity, and the date of disposal.
Experimental Protocol: Chemical Degradation of Aromatic Amine Waste
For small quantities of aromatic amine waste, chemical degradation can be an effective pretreatment method before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Objective: To oxidize the aromatic amine functional group to less hazardous substances.
Materials:
-
Aromatic amine waste (in this case, this compound)
-
1.7 N Sulfuric Acid (H₂SO₄)
-
0.2 M Potassium Permanganate (KMnO₄) solution
-
Sodium bisulfite (NaHSO₃)
-
5-L reaction flask
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: In a fume hood, prepare 3 liters of 1.7 N sulfuric acid by carefully adding approximately 141 mL of concentrated sulfuric acid to 2.86 L of deionized water. Always add acid to water, never the reverse.
-
Dissolution: In the 5-L flask, dissolve 0.01 mol of the this compound waste in the 3 L of 1.7 N sulfuric acid.[3][7]
-
Oxidation: While stirring the solution, slowly add 1 L of 0.2 M potassium permanganate solution. The solution will turn a deep purple color, indicating the presence of excess permanganate.[3][7]
-
Reaction: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation of the aromatic amine.[3][7]
-
Quenching: After the reaction is complete, cautiously add solid sodium bisulfite in small portions until the purple color of the permanganate disappears. This indicates that the excess oxidizing agent has been neutralized.
-
Disposal: The resulting solution should be collected as hazardous waste and disposed of through your institution's EHS program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 2-amino-5-methylbenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides crucial safety, operational, and disposal information for Methyl 2-amino-5-methylbenzoate. The following recommendations are synthesized from safety data for structurally related compounds, including aromatic amines and benzoates, to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently as all disposable gloves have a degree of permeability.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
-
Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
-
Ventilation: All handling of solid and dissolved this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
-
Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3][4]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and securely set up the apparatus within the fume hood.
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated or non-halogenated organic waste depending on the solvent used.[1]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Regulations: All waste must be handled in accordance with local, state, and federal regulations.[5][6]
-
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
